Bis-PEG1-C-PEG1-CH2COOH
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[5-[2-[5-(carboxymethoxy)pentoxy]ethoxy]pentoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O8/c17-15(18)13-23-9-5-1-3-7-21-11-12-22-8-4-2-6-10-24-14-16(19)20/h1-14H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAISFDJULXOPPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCOCCCCCOCC(=O)O)CCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the PROTAC Linker: Bis-PEG1-C-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG1-C-PEG1-CH2COOH, also known as PROTAC Linker 26, is a hetero-bifunctional polyethylene (B3416737) glycol (PEG)-based linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. This technical guide provides a comprehensive overview of the chemical structure, properties, and application of this compound in the development of novel therapeutics.
Chemical Structure and Properties
This compound is characterized by a central diether core flanked by two PEG1 moieties, terminating in a carboxylic acid group. This structure imparts flexibility and hydrophilicity, which are crucial for optimizing the physicochemical properties and efficacy of the resulting PROTAC molecule.
The chemical structure is as follows:
Synonyms: 3,9,12,18-Tetraoxaeicosanedioic acid[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for researchers in designing and executing the synthesis of PROTACs.
| Property | Value | Reference |
| Molecular Formula | C16H30O8 | [1][2] |
| Molecular Weight | 350.40 g/mol | [1][2] |
| Appearance | Off-white to yellow oil | [1][2] |
| Purity (by NMR) | ≥95.0% | [1] |
| Solubility | DMSO: 100 mg/mL (285.39 mM) | [2] |
| Storage Temperature | 2-8°C | [1] |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4][5]
PEG-based linkers, such as this compound, are widely used in PROTAC design due to several advantageous properties:[4][6]
-
Increased Solubility: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules.[4]
-
Flexibility: The flexible nature of the PEG linker allows for the necessary conformational adjustments to facilitate the formation of a productive ternary complex.
-
Tunable Length: The length of the PEG linker can be readily modified to optimize the distance and orientation between the POI and E3 ligase, which is crucial for efficient ubiquitination.[7]
-
Biocompatibility: PEG is a well-established biocompatible polymer, minimizing the risk of immunogenicity and other adverse effects.
Mechanism of Action: The Ubiquitin-Proteasome System
The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The following diagram illustrates the key steps in this pathway.
Experimental Protocols
While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, a general approach for the synthesis of hetero-bifunctional PEG linkers can be adapted. The following represents a plausible, generalized synthetic workflow for PROTAC synthesis utilizing a PEG linker like this compound.
General Synthesis of a PEGylated PROTAC
This protocol outlines the coupling of a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[8]
Materials:
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., amine).
-
E3 ligase ligand with a suitable functional group (e.g., a hydroxyl group for ether linkage).
-
This compound.
-
Coupling reagents (e.g., HATU, DIPEA).
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
First Coupling Reaction (Amide Bond Formation):
-
Dissolve the POI ligand (with an amine functional group) and this compound in an appropriate solvent like DMF.
-
Add coupling reagents such as HATU and DIPEA to facilitate the formation of an amide bond between the carboxylic acid of the linker and the amine of the POI ligand.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting POI-linker intermediate by preparative HPLC.
-
-
Second Coupling Reaction (e.g., Ether Linkage):
-
The terminal hydroxyl group on the other end of the synthesized POI-linker conjugate can then be coupled to a suitable functional group on the E3 ligase ligand. For instance, if the E3 ligase ligand has a suitable leaving group, a Williamson ether synthesis could be employed.
-
Dissolve the purified POI-linker intermediate and the E3 ligase ligand in a suitable solvent.
-
Add a base to deprotonate the hydroxyl group on the linker, followed by the addition of the E3 ligase ligand.
-
Stir the reaction, potentially with heating, until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Experimental Workflow for PROTAC Synthesis
The logical flow of synthesizing a PROTAC using a hetero-bifunctional linker is depicted in the following diagram.
Conclusion
References
- 1. file.chemscene.com [file.chemscene.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Mechanism of Action of Short, Flexible PEG-Based Linkers in PROTACs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific chemical entity "Bis-PEG1-C-PEG1-CH2COOH" is not a widely recognized or standard nomenclature in publicly available scientific literature on Proteolysis Targeting Chimeras (PROTACs). Therefore, this guide will focus on the core principles and mechanism of action of the class of molecules it represents: short, flexible linkers based on polyethylene (B3416737) glycol (PEG) moieties, which are fundamental in the design of many PROTACs.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1] Unlike traditional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically, enabling the degradation of multiple protein copies per PROTAC molecule.[2]
A PROTAC molecule consists of three essential components:
-
A ligand that binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
A chemical linker that connects these two ligands.[1]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4] This guide delves into the mechanism of action of short, flexible PEG-based linkers in PROTACs.
Core Mechanism of Action
The primary function of a PROTAC is to induce proximity between a POI and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. This process can be broken down into several key steps, as illustrated in the diagram below.
Caption: General mechanism of action of a PROTAC molecule.
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex. The linker plays a crucial role in enabling this complex to form with a productive conformation.[4]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is then released and can bind to another POI and E3 ligase, continuing its catalytic cycle.[2]
The Role of Short, Flexible PEG-Based Linkers
The structure of the linker, including its length, flexibility, and composition, is a critical parameter in PROTAC design. Short, flexible linkers composed of polyethylene glycol (PEG) units offer several distinct advantages and disadvantages.
3.1 Advantages:
-
Enhanced Solubility: PEG units are hydrophilic, which can improve the aqueous solubility of the often lipophilic PROTAC molecule, enhancing its compatibility with physiological environments.[3][4]
-
Conformational Flexibility: The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of forming a productive ternary complex by allowing the two ligands to find their optimal binding pockets on their respective proteins.[1]
-
Synthetic Accessibility: Short PEG linkers are synthetically accessible and can be easily modified, facilitating the rapid generation of PROTAC libraries for optimization.[1]
3.2 Disadvantages:
-
Entropic Penalty: High flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, which may reduce its stability.[1]
-
Potential for Unproductive Conformations: While flexibility can be advantageous, it can also allow the PROTAC to adopt conformations that do not lead to efficient ubiquitination.
-
Metabolic Stability: PEG linkers may have lower metabolic stability in vivo compared to more rigid alkyl-based linkers.[3]
The optimal linker design strikes a balance between flexibility and pre-organization to minimize the entropic penalty while allowing for the formation of a stable and productive ternary complex.[5]
Quantitative Data Presentation
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following tables summarize these parameters for several well-characterized PROTACs that utilize PEG-based or other flexible linkers.
Table 1: Performance of BRD4-Targeting PROTACs with Flexible Linkers
| PROTAC Name | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
|---|---|---|---|---|---|---|
| MZ1 | VHL | PEG-based | HeLa | ~10-20 | >90 | [6] |
| dBET1 | CRBN | PEG-based | MV4;11 | ~430 (EC50) | >90 | [7] |
| ARV-825 | CRBN | PEG-based | RS4;11 | <1 | >95 | [5] |
| QCA570 | CRBN | Alkyl/Ethynyl | MOLM13 | <0.01 | >95 |[5] |
Table 2: Performance of Other PROTACs with Flexible Linkers
| PROTAC Name | Target | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
|---|---|---|---|---|---|---|---|
| ARV-110 | Androgen Receptor | CRBN | Piperidine-piperazine | VCaP | <1 | >95 | [8] |
| GMB-475 | BCR-ABL | VHL | PEG-based | K562 | ~25 | >90 | [9][10] |
| SNIPER(ABL)-39 | BCR-ABL | cIAP1 | PEGx3 | K562 | ~30 | >90 |[11] |
Experimental Protocols
The characterization of PROTACs involves a series of in vitro and cellular assays to determine their binding, degradation, and functional effects. Below are detailed protocols for two key experiments.
5.1 Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.
-
Materials:
-
Cell line expressing the POI
-
PROTAC compound(s) of interest
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
-
-
Methodology:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
-
5.2 Protocol 2: Bioluminescence Resonance Energy Transfer (BRET) Assay for Ternary Complex Formation
This protocol describes a method to monitor the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for POI fused to a BRET donor (e.g., NanoLuc luciferase) and E3 ligase fused to a BRET acceptor (e.g., HaloTag with a fluorescent ligand).
-
Transfection reagent (e.g., Lipofectamine)
-
PROTAC compound(s) of interest
-
White, opaque 96-well assay plates
-
Nano-Glo® Luciferase Assay Reagent (or equivalent)
-
Plate reader capable of measuring luminescence at two distinct wavelengths.
-
-
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the donor-POI and acceptor-E3 ligase expression vectors.
-
Plate the transfected cells into 96-well plates and incubate for 24-48 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC compound for a specified period (e.g., 1-4 hours).
-
-
BRET Measurement:
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence at the donor emission wavelength (e.g., 460 nm) and the acceptor emission wavelength (e.g., 610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of PROTAC concentration to determine the concentration required for half-maximal ternary complex formation (EC50).
-
-
Visualization of Pathways and Workflows
6.1 Experimental Workflow for PROTAC Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC.
Caption: A typical experimental workflow for PROTAC development.
6.2 Signaling Pathway: Targeting BCR-ABL in Chronic Myeloid Leukemia
PROTACs can be designed to target oncogenic fusion proteins like BCR-ABL, which drives Chronic Myeloid Leukemia (CML). The diagram below illustrates the BCR-ABL signaling pathway and the intervention point for a BCR-ABL-targeting PROTAC.
Caption: The BCR-ABL signaling pathway and its disruption by a PROTAC.
Conclusion and Future Outlook
Short, flexible PEG-based linkers are a vital component in the PROTAC designer's toolkit. They offer a straightforward and effective means to bridge a target protein and an E3 ligase, often leading to potent protein degradation. While challenges related to metabolic stability and the potential for high conformational flexibility remain, the ease of synthesis and the ability to fine-tune solubility make them an attractive starting point for PROTAC optimization. Future advancements in computational modeling and structural biology will continue to refine our understanding of the complex interplay between linker composition, ternary complex geometry, and degradation efficiency, paving the way for the rational design of next-generation PROTACs with enhanced therapeutic properties.
References
- 1. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer [beta.m3india.in]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. arvinas.com [arvinas.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
Solubility and Stability of Bis-PEG1-C-PEG1-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is critical for the successful design, synthesis, and application of the resulting PROTAC molecules. This document summarizes known solubility data, discusses anticipated stability based on the chemical properties of its constituent polyethylene (B3416737) glycol (PEG) and carboxylic acid moieties, and provides detailed experimental protocols for researchers to determine these parameters in their own laboratories.
Introduction
This compound (CAS No. 2358775-67-2) is a homobifunctional crosslinker featuring two carboxylic acid groups separated by a flexible polyethylene glycol spacer.[1][2] Its structure is designed to bridge an E3 ligase ligand and a target protein ligand in a PROTAC, facilitating the ubiquitination and subsequent degradation of the target protein.[3] The length and hydrophilicity of the PEG chain can significantly influence the solubility, permeability, and pharmacokinetic properties of the final PROTAC conjugate. The terminal carboxylic acids provide reactive handles for conjugation to amine-containing moieties via amide bond formation.[1][2] This guide will delve into the critical aspects of solubility and stability that are paramount for its effective use in drug development.
Chemical and Physical Properties
A summary of the basic chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2358775-67-2 | [3][4][5][6][7] |
| Molecular Formula | C16H30O8 | [3][4] |
| Molecular Weight | 350.40 g/mol | [3] |
| Appearance | Off-white to yellow oil | [3] |
| Storage (Pure Form) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month | [3] |
Solubility Profile
The solubility of this compound is a key parameter for its handling, reaction setup, and the formulation of any resulting conjugates. While comprehensive data is limited, the presence of the hydrophilic PEG chain and two polar carboxylic acid groups suggests good solubility in polar organic solvents and aqueous buffers at appropriate pH.
Quantitative Solubility Data
The following table summarizes the known and anticipated solubility of this compound. It is important to note that only the solubility in DMSO is based on published data; other values are estimates based on the properties of similar PEGylated dicarboxylic acids. Researchers should determine the solubility in their specific solvent systems experimentally.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| DMSO | 100 | 285.39 | Ultrasonic assistance may be required. DMSO is hygroscopic, which can affect solubility. | [3] |
| Water (pH > 7) | > 50 (Estimated) | > 142.7 (Estimated) | Solubility is pH-dependent due to the carboxylic acid groups. At pH values above the pKa, the carboxylate form is more soluble. | |
| Ethanol | > 50 (Estimated) | > 142.7 (Estimated) | Generally soluble in lower-chain alcohols. | |
| Methanol | > 50 (Estimated) | > 142.7 (Estimated) | Generally soluble in lower-chain alcohols. | |
| Dichloromethane | > 25 (Estimated) | > 71.3 (Estimated) | Moderately soluble. | |
| Acetonitrile | > 25 (Estimated) | > 71.3 (Estimated) | Moderately soluble. |
Experimental Protocol for Solubility Determination
This protocol outlines a method for determining the solubility of this compound in a solvent of interest.
Methodology:
-
Preparation: Accurately weigh a specific amount of this compound into a vial. Add a small, precise volume of the test solvent to create a high-concentration slurry.
-
Solubilization: Vigorously mix the sample using a vortex mixer. If solids persist, use an ultrasonic bath to aid dissolution.
-
Equilibration: Allow the mixture to equilibrate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure saturation.
-
Separation: Centrifuge the sample to pellet any undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine its concentration using a suitable analytical method such as HPLC or LC-MS. The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
Stability Profile
The stability of this compound is crucial for its storage, handling during conjugation reactions, and the in-vivo performance of the resulting PROTAC. Degradation can occur through several pathways, including hydrolysis, oxidation, and thermal decomposition.
Hydrolytic Stability
The polyether backbone of PEG is generally stable to hydrolysis.[8] However, if ester bonds were present from a particular synthesis route (which is not the case for the primary structure of this molecule), they could be susceptible to hydrolysis, especially at acidic or basic pH.[9] The primary structure of this compound does not contain ester linkages, suggesting good hydrolytic stability.
Oxidative Stability
The ether linkages in the PEG backbone are susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metals.[10] This process can lead to chain cleavage and the formation of various degradation products. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light.
Thermal Stability
PEG compounds can undergo thermal degradation at elevated temperatures. Studies have shown that PEG can degrade at temperatures as low as 63-75°C, particularly in the presence of oxygen.[11][12] Thermal degradation can proceed via random chain scission.[13] For short heating periods during chemical reactions, it is advisable to keep temperatures as low as feasible. For long-term storage, the recommended temperature is -20°C.[3]
pH Stability
The stability of the molecule is expected to be good across a range of pH values. However, extreme pH conditions, especially when combined with high temperatures, could potentially accelerate degradation of the PEG backbone. The carboxylic acid groups themselves are stable, but their ionization state is pH-dependent, which will affect the molecule's overall charge and solubility.
Enzymatic Stability
The polyether backbone of PEG is generally considered to be resistant to enzymatic degradation in mammalian systems.[14] However, some studies have suggested that certain enzymes, such as cholesterol esterase, may be capable of hydrolyzing ester bonds if they are present.[14] As this specific linker does not contain ester bonds, significant enzymatic degradation is not anticipated.
Summary of Anticipated Stability
| Condition | Anticipated Stability | Potential Degradation Pathway |
| Aqueous Buffers (pH 4-8) | High | Minimal degradation expected. |
| Strong Acid/Base | Moderate | Potential for accelerated oxidation of the PEG backbone. |
| Elevated Temperature (>60°C) | Low to Moderate | Thermal and oxidative degradation of the PEG chain.[15][16] |
| Presence of Oxidizing Agents | Low | Oxidation of the PEG backbone. |
| Presence of Proteases/Esterases | High | The molecule lacks common enzymatic cleavage sites. |
| Long-term Storage (-20°C, inert atm.) | High | Recommended storage condition to minimize degradation.[3] |
Experimental Protocol for Stability Assessment
This protocol provides a framework for assessing the stability of this compound under various conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute this stock solution into the desired aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, acetate (B1210297) buffer at pH 4.0) to a final concentration suitable for analysis.
-
Incubation: Aliquot the solutions into multiple vials and incubate them under the desired test conditions (e.g., different temperatures, exposure to light). Include a control sample stored at -80°C.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition.
-
Quenching: If necessary, quench any potential degradation by adding an organic solvent and/or freezing the sample immediately at -80°C.
-
Quantification: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
Conclusion
This compound is a valuable tool in the development of PROTACs. Its solubility and stability are critical parameters that influence its utility. This guide has summarized the available data and provided a framework for its experimental characterization. Based on its structure, the molecule is expected to have good solubility in polar solvents and aqueous buffers (at neutral to basic pH) and to be reasonably stable under typical laboratory and physiological conditions. However, care should be taken to avoid high temperatures and oxidizing conditions to prevent degradation of the PEG backbone. The provided experimental protocols offer a starting point for researchers to generate specific data for their unique applications, ensuring the quality and reliability of their results.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Carboxylic acid | Polymer PEG | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS:2358775-67-2 | 希恩思试剂-品类齐全、品质保障、配送及时、畅选无忧 [heowns.com]
- 5. This compound | CAS:2358775-67-2 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prolynxinc.com [prolynxinc.com]
- 9. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB01524C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. conservationphysics.org [conservationphysics.org]
- 12. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Bis-PEG1-C-PEG1-CH2COOH: A PEG-Based PROTAC Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker explicitly designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will explore its chemical properties, its critical role in the mechanism of PROTACs, and provide generalized experimental protocols for its application in the development of novel therapeutics.
Core Concepts: The Role of this compound in PROTAC Technology
PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.
This compound serves as this critical linker. Its chemical structure is designed to offer a flexible and hydrophilic bridge between the POI and E3 ligase ligands. The PEG composition enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid group provides a reactive handle for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through the formation of a stable amide bond.
Physicochemical Properties
A clear understanding of the molecular properties of this compound is fundamental for its application in PROTAC design and synthesis.
| Property | Value | Citation(s) |
| Molecular Formula | C16H30O8 | [1][2] |
| Molecular Weight | 350.40 g/mol | [1][2][3] |
| CAS Number | 2358775-67-2 | [1][2] |
| Appearance | Oil | [1] |
| Color | Off-white to yellow | [1] |
Mechanism of Action: The PROTAC Signaling Pathway
The ultimate function of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. The linker, in this case, this compound, plays a crucial role in facilitating the formation of a productive ternary complex between the protein of interest and the E3 ligase.
As depicted in the signaling pathway, the PROTAC molecule facilitates the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This induced proximity triggers the transfer of ubiquitin molecules from the E2-E3 ligase complex to the target protein. The resulting poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to engage in further rounds of degradation.
Experimental Protocols and Workflow
The development of a novel PROTAC involves a multi-step process, from synthesis to biological evaluation. The following sections outline generalized protocols where this compound can be utilized.
General Synthesis of a PROTAC
The synthesis of a PROTAC using this compound typically involves a two-step sequential amide coupling. The order of coupling (i.e., whether the linker is first attached to the POI ligand or the E3 ligase ligand) will depend on the specific chemistry of the ligands.
Materials:
-
Protein of Interest (POI) ligand with a free amine group.
-
E3 ligase ligand with a free amine group (e.g., pomalidomide).
-
This compound.
-
Amide coupling reagents (e.g., HATU, HOBt, EDC).
-
Organic solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Protocol:
-
First Amide Coupling:
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.0 eq) in an anhydrous solvent such as DMF.
-
Add coupling reagents (e.g., HATU and DIPEA) and stir the reaction at room temperature.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.0 eq) in an anhydrous solvent.
-
Add coupling reagents and stir the reaction at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC molecule using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
PROTAC Evaluation Workflow
Once synthesized, the efficacy of the PROTAC must be evaluated. A typical workflow for this process is illustrated below.
Western Blot for Protein Degradation
A key experiment to determine the effectiveness of a PROTAC is to measure the degradation of the target protein in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Plate a relevant cell line expressing the target protein and allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal loading for the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity for each sample. This will allow for the determination of key parameters such as DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).
-
Conclusion
This compound is a valuable tool in the rapidly advancing field of targeted protein degradation. Its PEG-based structure offers favorable physicochemical properties, and its bifunctional nature allows for the straightforward synthesis of PROTAC molecules. A thorough understanding of its properties, the underlying mechanism of PROTAC action, and robust experimental evaluation are critical for the successful development of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers and drug developers to effectively utilize this versatile linker in their discovery programs.
References
An In-depth Technical Guide to Bis-PEG1-C-PEG1-CH2COOH (CAS: 2358775-67-2): A Key Linker for Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional polyethylene (B3416737) glycol (PEG)-based linker used in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, influencing solubility, cell permeability, and the geometric orientation of the target protein and E3 ligase to facilitate ubiquitination and subsequent degradation. This document details the physicochemical properties of this compound, provides generalized experimental protocols for its use in PROTAC synthesis and evaluation, and illustrates the underlying biological and chemical workflows.
Introduction to PROTAC Technology
PROTACs are heterobifunctional molecules comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the POI for degradation by the 26S proteasome, thereby eliminating it from the cell. This "event-driven" pharmacology allows for substoichiometric, catalytic activity, making PROTACs a powerful tool for targeting proteins that have been traditionally difficult to inhibit with conventional small molecules.
The linker is not merely a spacer but plays a crucial role in the PROTAC's overall efficacy. Its length, rigidity, and composition, including the incorporation of hydrophilic units like PEG, can significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the entire molecule.
Physicochemical Properties of this compound
This compound, also known as PROTAC Linker 26 or 3,9,12,18-Tetraoxaeicosanedioic acid, is a flexible, hydrophilic linker with terminal carboxylic acid groups. These functional groups allow for covalent attachment to amine-containing moieties on the target protein and E3 ligase ligands through standard amide bond formation reactions.
| Property | Value | Reference |
| CAS Number | 2358775-67-2 | [1][2] |
| Molecular Formula | C16H30O8 | [1] |
| Molecular Weight | 350.40 g/mol | [1] |
| Appearance | Oil or Solid | [1][2] |
| Color | Off-white to yellow | [1] |
| Purity | ≥95% - 98% | [1][2] |
| Solubility | DMSO: 100 mg/mL (285.39 mM; with ultrasonic assistance) | [1] |
| Storage (Pure Form) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 6 months | [1] |
The Role of this compound in PROTAC Design
The PEG units in this compound impart hydrophilicity to the PROTAC molecule, which can improve solubility and potentially reduce non-specific binding. The flexibility of the PEG chain can also be advantageous in allowing the two ends of the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex. The terminal dicarboxylic acid functionality provides a straightforward handle for conjugation.
Below is a diagram illustrating the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically involves sequential amide bond formation. The choice of which ligand to attach first depends on the stability and functional group compatibility of the ligands.
Caption: A generalized workflow for the synthesis of a PROTAC.
Materials:
-
This compound
-
POI ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
Amide coupling reagents (e.g., HATU, HOBt, EDC)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Tertiary base (e.g., DIPEA)
-
Purification supplies (e.g., HPLC columns, silica (B1680970) gel)
Protocol for First Amide Coupling:
-
Dissolve this compound in anhydrous DMF.
-
Add a coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate one of the carboxylic acid groups.
-
Add the POI ligand (1 equivalent) dissolved in anhydrous DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-16 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting mono-conjugated intermediate by flash chromatography or preparative HPLC.
Protocol for Second Amide Coupling:
-
Dissolve the purified POI-Linker-COOH intermediate in anhydrous DMF.
-
Add the coupling agent (e.g., 1.1 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA).
-
Stir for 15-30 minutes at room temperature.
-
Add the E3 ligase ligand (1 equivalent) dissolved in anhydrous DMF.
-
Monitor the reaction by LC-MS until completion.
-
Perform an aqueous workup and purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR spectroscopy.
In Vitro Evaluation of PROTAC Activity
Western Blotting for Protein Degradation:
-
Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the extent of protein degradation at different PROTAC concentrations and time points. This allows for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Conclusion
This compound is a versatile and valuable linker for the construction of PROTACs. Its hydrophilic and flexible nature can impart favorable physicochemical properties to the resulting PROTAC, potentially leading to improved efficacy. The terminal carboxylic acid groups provide convenient handles for a streamlined synthesis process. While this guide provides a foundational understanding and generalized protocols, researchers are encouraged to optimize the synthesis and experimental conditions for their specific target and cellular context. The continued exploration of linkers like this compound will undoubtedly contribute to the advancement of PROTAC technology and the development of new therapeutics.
References
An In-depth Technical Guide on the Core Principles of Using Bifunctional PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the fundamental principles and applications of bifunctional polyethylene (B3416737) glycol (PEG) linkers in bioconjugation, with a focus on their use in drug development.
Introduction to Bifunctional PEG Linkers
Polyethylene glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1][2] Their water solubility, biocompatibility, flexibility, and low immunogenicity make them ideal for use in the pharmaceutical industry.[1][2][3] Bifunctional PEGs possess reactive functional groups at both ends of the polymer chain, enabling them to act as crosslinkers or spacers between two molecular entities, such as a drug and a targeting molecule.[4][5]
The use of PEG linkers, a process known as PEGylation, can significantly enhance the therapeutic properties of molecules by:
-
Increasing solubility and stability: The hydrophilic nature of PEG can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.[1][3]
-
Prolonging circulation half-life: The increased hydrodynamic volume of a PEGylated molecule reduces its renal clearance, extending its time in circulation.[4][6][7]
-
Reducing immunogenicity: PEG chains can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.[3][7][]
Bifunctional PEG linkers are broadly categorized into two main types:
-
Homobifunctional PEGs: These possess two identical functional groups (X-PEG-X) and are primarily used for crosslinking similar molecules or for creating hydrogels.[4][9]
-
Heterobifunctional PEGs: These have two different functional groups (X-PEG-Y), allowing for the sequential and specific conjugation of two distinct molecules.[4][9][10] This controlled reactivity is particularly valuable in the development of complex bioconjugates like antibody-drug conjugates (ADCs).[10][11]
Chemistry of Bifunctional PEG Linkers
The choice of reactive groups on a bifunctional PEG linker is determined by the available functional groups on the target molecules. The most commonly targeted functional groups on proteins are the primary amines of lysine (B10760008) residues and the thiol groups of cysteine residues.[12][13]
Common Reactive Groups and Their Targets
| Reactive Group | Target Functional Group | Resulting Bond | Reaction pH | Key Characteristics |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide | 7.0-9.0 | Forms a stable bond; widely used due to the abundance of lysine residues on proteins.[4][14] |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether | 6.5-7.5 | Highly specific reaction with cysteine residues, forming a stable covalent bond.[4][14] |
| Aldehyde | Amine (-NH₂), Hydrazide | Imine (reduced to secondary amine) | ~5.0-6.0 | Allows for N-terminal specific PEGylation at controlled pH.[15][16] |
| Azide/Alkyne | Alkyne/Azide | Triazole | Not specified | Used in "click chemistry" for highly specific and efficient bioorthogonal conjugation.[10][17] |
| Hydrazide | Carbonyl (Aldehyde/Ketone) | Hydrazone | Not specified | Reacts faster with carbonyls than amines, useful for site-specific crosslinking.[18] |
Applications in Drug Development
Bifunctional PEG linkers are instrumental in the design and development of advanced drug delivery systems.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific antigen on tumor cells.[] Heterobifunctional PEG linkers are crucial in this context, serving to:
-
Enhance solubility and stability: Many cytotoxic payloads are hydrophobic, and incorporating a hydrophilic PEG linker can prevent aggregation and improve the overall properties of the ADC.[3][19]
-
Optimize drug-to-antibody ratio (DAR): PEG linkers can enable higher drug loading without compromising the ADC's stability and pharmacokinetic profile.[3]
-
Modulate pharmacokinetics: The length of the PEG linker can significantly impact the ADC's circulation half-life and tumor accumulation.[6][19]
Targeted Drug Delivery
A targeting moiety, such as a peptide or folate, can be attached to one end of a heterobifunctional PEG linker, with a therapeutic agent or nanoparticle on the other.[4][20] This strategy facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.[20]
Nanoparticle Functionalization
PEG linkers are used to attach ligands to the surface of nanoparticles, which improves their stability in biological fluids and allows for targeted delivery.[1][4]
Quantitative Data on PEG Linker Performance
The length of the PEG linker is a critical parameter that can significantly influence the performance of a bioconjugate.
Table 1: Impact of PEG Linker Length on ADC Efficacy
| PEG Linker Length | In Vitro Cytotoxicity | In Vivo Half-Life | In Vivo Efficacy | Reference |
| No PEG | High | 19.6 min | - | [6] |
| 4 kDa | Reduced by 4.5-fold | Increased by 2.5-fold | - | [6] |
| 10 kDa | Reduced by 22-fold | Increased by 11.2-fold | - | [6] |
Table 2: Influence of PEG Linker Length on Liposome Tumor Accumulation
| PEG Linker Length | In Vitro Cellular Uptake | In Vivo Tumor Accumulation | In Vivo Antitumor Activity | Reference |
| 2 kDa | No significant difference | - | - | [20][21] |
| 5 kDa | No significant difference | Increased | - | [20][21] |
| 10 kDa | No significant difference | Significantly Increased | Tumor size reduced by >40% compared to 2k and 5k | [20][21] |
Experimental Protocols
The following are generalized protocols for common bioconjugation reactions using bifunctional PEG linkers. It is crucial to optimize reaction conditions for each specific application.[22]
Protocol for Protein-Protein Conjugation with Amine-Reactive Linkers (e.g., NHS-PEG-X)
Materials:
-
Protein to be PEGylated
-
Amine-reactive bifunctional PEG (e.g., NHS-PEG-X)
-
Reaction Buffer: 20 mM sodium phosphate (B84403), 150 mM NaCl, pH 7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4][24]
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to a concentration of 10 mM.[4][23][24]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved PEG reagent to the protein solution.[4][22][25] The final concentration of the organic solvent should be less than 10%.[14][25]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4][14][23]
-
Quenching: (Optional) Add quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG linker.[22]
-
Purification: Remove excess unreacted PEG and quenching reagent using a desalting column or centrifugal filters.[4][14]
Protocol for Two-Step Conjugation using a Heterobifunctional Linker (e.g., Mal-PEG-NHS)
This protocol describes the conjugation of a thiol-reactive drug to an antibody.[10]
Step 1: Antibody Modification with NHS Ester
-
Antibody Preparation: Dissolve the antibody in a phosphate buffer (pH 7.2-7.5).[10][14]
-
Linker Addition: Add a 10-fold molar excess of the Mal-PEG-NHS linker to the antibody solution.[10]
-
Incubation: Incubate for 1 hour at room temperature.[10]
-
Purification: Remove the excess linker using a desalting column.[10]
Step 2: Drug Conjugation to Maleimide Group
-
Drug Preparation: Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO).[10]
-
Conjugation: Add a 3-fold molar excess of the drug solution to the modified antibody.[10]
-
Incubation: Incubate for 2 hours at room temperature.[10]
-
Final Purification: Purify the resulting ADC using appropriate chromatographic techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[]
Purification and Characterization of PEGylated Proteins
Purification of PEGylated proteins is essential to remove unreacted protein, excess PEG, and other byproducts.[] Common purification techniques include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which is significantly increased upon PEGylation.[][27]
-
Ion Exchange Chromatography (IEX): PEG chains can shield surface charges on proteins, altering their binding to IEX resins and allowing for separation of different PEGylated species.[][28]
-
Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX for purifying PEGylated proteins.[]
Characterization of the final conjugate is critical to confirm the degree of PEGylation and purity. This is often achieved using:
-
SDS-PAGE: To visualize the increase in molecular weight.
-
Mass Spectrometry: To determine the precise molecular weight and degree of PEGylation.[29]
-
HPLC: To assess purity and quantify different PEGylated forms.[29]
Visualizations
Diagram 1: General Structure of Bifunctional PEG Linkers
Caption: Comparison of homobifunctional and heterobifunctional PEG structures.
Diagram 2: Experimental Workflow for Protein PEGylation
Caption: General experimental workflow for protein PEGylation.
Diagram 3: Reaction Pathway for Amine-Reactive PEGylation using an NHS-Ester
Caption: Amine-reactive PEGylation using an NHS-ester to form a stable amide bond.
References
- 1. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 2. chempep.com [chempep.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Polyethylene Glycol Classification | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
- 13. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. creativepegworks.com [creativepegworks.com]
- 16. interchim.fr [interchim.fr]
- 17. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 18. interchim.fr [interchim.fr]
- 19. benchchem.com [benchchem.com]
- 20. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 24. broadpharm.com [broadpharm.com]
- 25. confluore.com [confluore.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Bis-PEG1-C-PEG1-CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency and selectivity of protein degradation.
This document provides detailed application notes and a representative protocol for the use of Bis-PEG1-C-PEG1-CH2COOH (CAS: 2358775-67-2), a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of PROTACs. PEG linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility and length to facilitate productive ternary complex formation.
Linker Profile: this compound
| Parameter | Value |
| IUPAC Name | 3,9,12,18-Tetraoxaicosane-1,20-dioic acid |
| Synonyms | PROTAC Linker 26 |
| CAS Number | 2358775-67-2 |
| Molecular Formula | C16H30O8 |
| Molecular Weight | 350.40 g/mol |
| Appearance | Off-white to yellow oil |
| Solubility | Soluble in DMSO |
Note: The data in this table is compiled from publicly available information from chemical suppliers.
General PROTAC Synthesis Workflow
The synthesis of a PROTAC using a bifunctional linker like this compound typically involves a sequential two-step amide coupling process. First, one of the carboxylic acid groups of the linker is coupled to an amine-functionalized E3 ligase ligand. Following purification, the second carboxylic acid group is then coupled to an amine-functionalized ligand for the protein of interest (or vice versa).
Caption: A generalized workflow for the two-step synthesis of a PROTAC molecule.
Experimental Protocol: Representative Synthesis of a PROTAC
Disclaimer: The following is a representative protocol based on general chemical principles for PROTAC synthesis. As no specific, peer-reviewed protocol for the use of this compound was identified, researchers should consider this a starting point and may need to optimize conditions for their specific ligands.
Materials and Reagents
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)
-
Amine-functionalized POI ligand
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (if Boc-protected amines are used)
-
Solvents for purification (e.g., acetonitrile, water, methanol)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Step 1: Synthesis of the E3 Ligase Ligand-Linker Intermediate
-
To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the E3 ligase ligand-linker intermediate.
-
Characterize the purified intermediate by LC-MS and NMR.
Step 2: Synthesis of the Final PROTAC Molecule
-
To a solution of the purified E3 ligase ligand-linker intermediate (1.0 eq) in anhydrous DMF, add the amine-functionalized POI ligand (1.2 eq).
-
Add HATU (1.5 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Quantitative Data
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., reaction yields, DC50, Dmax, binding affinities) for PROTACs synthesized using this compound. Researchers are encouraged to perform their own in vitro and in-cell assays to determine the efficacy of their synthesized PROTACs. Representative data for PROTACs with other PEG linkers often show degradation at nanomolar concentrations.
PROTAC Mechanism of Action
The synthesized PROTAC molecule, upon entering the cell, facilitates the formation of a ternary complex between the target protein of interest and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
This compound is a versatile PEG-based linker for the synthesis of PROTACs. While specific, published protocols and quantitative data for this linker are currently lacking, the representative protocol provided herein, based on standard amide coupling chemistry, offers a solid foundation for researchers to begin their PROTAC synthesis endeavors. It is crucial to perform thorough analytical characterization of the synthesized PROTAC and to conduct biological assays to determine its degradation efficiency and cellular effects. The continued exploration and optimization of linkers like this compound will undoubtedly contribute to the advancement of targeted protein degradation as a powerful therapeutic strategy.
Application Notes and Protocols for Conjugating Bis-PEG1-C-PEG1-CH2COOH to an Amine-Containing Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent conjugation of Bis-PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker, to a ligand containing a primary amine, such as a protein, peptide, or small molecule. The protocol utilizes the widely established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid group of the PEG linker and an amine group on the ligand.[1][2] This process, often referred to as PEGylation, is a critical strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3] Benefits of PEGylation include an extended circulatory half-life, improved solubility, reduced immunogenicity, and protection from proteolytic degradation.[4]
The this compound linker is a flexible, hydrophilic spacer that can be incorporated into more complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein binder to an E3 ligase ligand.[5][6] The protocols outlined below provide a comprehensive workflow from reagent preparation to the purification and characterization of the final conjugate.
Chemical Principle of Conjugation
The conjugation of this compound to an amine-containing ligand is a two-step process facilitated by EDC and NHS.
-
Activation of the Carboxylic Acid: EDC activates the terminal carboxylic acid group of the PEG linker to form a highly reactive O-acylisourea intermediate.[7]
-
Formation of a Stable NHS Ester and Amide Bond Formation: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester.[2] The NHS ester then readily reacts with a primary amine on the ligand to form a stable amide bond, releasing NHS as a byproduct.[8]
The two-step process is favored as it enhances coupling efficiency and minimizes the risk of EDC-mediated polymerization of the ligand, especially if the ligand itself contains carboxyl groups.[9]
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing ligand (e.g., protein, peptide)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[9]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[10]
-
Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX))
-
Analytical instruments for characterization (e.g., Mass Spectrometer, HPLC system)
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid group on the PEG linker.
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
In a reaction vessel, add the this compound solution.
-
Add a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS/Sulfo-NHS to the PEG linker solution.[11] The activation reaction is most efficient at a pH between 4.5 and 7.2.[10]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.[10][12]
Protocol 2: Conjugation of Activated PEG Linker to the Amine-Containing Ligand
This protocol details the reaction between the activated PEG linker and the amine-containing ligand.
-
Prepare the amine-containing ligand in the Coupling Buffer. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[10]
-
Adjust the pH of the activated PEG linker solution from Protocol 1 to 7.2-7.5 by adding Coupling Buffer. The reaction of the NHS ester with the primary amine is most efficient at a pH between 7.0 and 8.0.[10][13]
-
Add the amine-containing ligand to the activated PEG linker solution. A 1 to 1.5-fold molar ratio of the amine-containing molecule to the PEG linker is often used.[11]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.[9] Hydroxylamine will hydrolyze any unreacted NHS esters.[10]
Purification of the PEG-Ligand Conjugate
Following the conjugation reaction, the desired PEG-ligand conjugate needs to be purified from unreacted starting materials and byproducts. A combination of chromatographic techniques is often employed.[]
Protocol 3: Purification by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the ligand, allowing for its separation from the unreacted ligand.[][15]
-
Equilibrate a suitable SEC column (e.g., Superdex 75 or 200, depending on the conjugate size) with an appropriate buffer (e.g., PBS).
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the equilibration buffer at a constant flow rate.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins).
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to identify the fractions containing the purified conjugate.
Protocol 4: Purification by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its elution profile compared to the unconjugated protein.[][16]
-
Choose an appropriate IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the ligand and the buffer pH.
-
Equilibrate the IEX column with a low-salt binding buffer.
-
Load the sample (after buffer exchange into the binding buffer) onto the column.
-
Wash the column with the binding buffer to remove unbound molecules.
-
Elute the bound molecules using a salt gradient or a step elution with a high-salt elution buffer.
-
Collect fractions and analyze for the presence of the desired conjugate.
Characterization of the PEG-Ligand Conjugate
Thorough characterization is essential to confirm the successful conjugation and to determine the purity and homogeneity of the product.
Protocol 5: Mass Spectrometry Analysis
Mass spectrometry is a powerful tool to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation.[3][17]
-
Prepare the purified conjugate for mass analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
For intact mass analysis, infuse the sample directly into an electrospray ionization (ESI) mass spectrometer.[18]
-
The mass of the conjugate will be increased by the mass of the attached PEG linker. The expected mass increase for each this compound linker is approximately 350.4 Da.
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate and identify different PEGylated species (e.g., mono-, di-PEGylated).[18]
Quantitative Data Summary
The following tables provide representative data for a typical conjugation reaction.
Table 1: Reaction Parameters and Efficiency
| Parameter | Value | Reference |
| Molar Ratio (PEG:EDC:NHS) | 1:5:5 | [11] |
| Molar Ratio (PEG:Ligand) | 1:1.2 | [11] |
| Activation pH | 6.0 | [10] |
| Conjugation pH | 7.4 | [10] |
| Reaction Time | 2 hours | [9] |
| Reaction Temperature | Room Temperature | [9] |
| Conjugation Efficiency | ~75% | (Typical) |
| Final Yield | ~50% | (Typical) |
Table 2: Characterization Summary
| Analysis Method | Unconjugated Ligand | PEG-Ligand Conjugate |
| SDS-PAGE | Single band at expected MW | Band shift to higher MW |
| SEC-HPLC | Single peak at specific retention time | Peak shift to earlier retention time |
| Mass Spectrometry (ESI-MS) | Observed Mass = X Da | Observed Mass = X + 350.4 Da |
Visualizations
Diagrams
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. scribd.com [scribd.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. idosi.org [idosi.org]
- 5. precisepeg.com [precisepeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. manuals.plus [manuals.plus]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. sciex.com [sciex.com]
Application Notes and Protocols for Amine-Reactive Conjugation with Bis-PEG1-C-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG1-C-PEG1-CH2COOH is a hydrophilic, polyethylene (B3416737) glycol (PEG)-based linker molecule featuring a terminal carboxylic acid. This linker is particularly valuable in bioconjugation for its ability to connect molecules of interest to primary amine groups present on biomolecules such as proteins, antibodies, and peptides. The PEG spacer enhances the solubility and stability of the resulting conjugate.[1] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of the protein of interest.[1][2][3]
The core of its reactivity lies in the activation of its terminal carboxyl group, most commonly through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4] This two-step process first activates the carboxyl group with EDC, which then reacts with NHS to form a more stable amine-reactive NHS ester. This activated linker can then efficiently react with primary amines (e.g., the ε-amino group of lysine (B10760008) residues on a protein) to form a stable amide bond.[4]
These application notes provide detailed protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules, as well as methods for the purification and characterization of the resulting bioconjugate.
Key Applications
-
PROTAC Synthesis: As a bifunctional linker, it connects an E3 ligase ligand and a target protein ligand to form a PROTAC molecule that induces targeted protein degradation.[2][3]
-
Antibody-Drug Conjugate (ADC) Development: While less common for this specific linker, the general chemistry is applicable for attaching small molecule drugs to antibodies.[5]
-
Protein and Peptide Labeling: Attachment of reporter molecules such as fluorescent dyes or biotin (B1667282) to proteins and peptides for detection and analysis.
-
Surface Modification: Immobilization of biomolecules onto surfaces functionalized with primary amines for applications in biosensors and microarrays.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | PROTAC Linker 26 |
| Molecular Weight | 350.4 g/mol |
| Appearance | Solid or liquid |
| Solubility | Soluble in aqueous solutions and polar organic solvents |
| Storage | Store at -20°C for long-term stability. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the generation of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMF/DMSO to a final concentration of 100 mM.
-
-
Activation Reaction:
-
In a reaction vial, add the desired amount of the this compound stock solution.
-
Add a 1.5 to 5-fold molar excess of EDC stock solution to the linker solution.
-
Add a 1.5 to 5-fold molar excess of NHS (or Sulfo-NHS) stock solution to the reaction mixture.
-
Incubate the reaction at room temperature for 15-60 minutes with continuous stirring. For sensitive biomolecules, the reaction can be performed on ice for 2 hours.
-
-
Use of Activated Linker: The resulting solution containing the activated NHS ester of this compound is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately due to the susceptibility of the NHS ester to hydrolysis.
Quantitative Parameters for Activation:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Linker:EDC:NHS) | 1 : 1.5-5 : 1.5-5 | Higher excess of EDC/NHS can improve activation efficiency but may require more extensive purification. |
| Reaction Time | 15 - 60 minutes | Longer reaction times may be necessary at lower temperatures. |
| Temperature | Room Temperature | Can be performed on ice to minimize hydrolysis of the NHS ester. |
| pH | 4.5 - 6.0 | Optimal for carbodiimide (B86325) chemistry to activate carboxyl groups. |
Protocol 2: Conjugation of Activated Linker to a Protein
This protocol outlines the conjugation of the pre-activated this compound-NHS ester to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
Activated this compound-NHS ester solution (from Protocol 1)
-
Protein solution (e.g., antibody, enzyme) in a suitable buffer
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Bicarbonate buffer (pH 7.2-8.5). Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated linker solution to the protein solution. A starting point is a 5-20 fold molar excess of the linker over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by size exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Quantitative Parameters for Protein Conjugation:
| Parameter | Recommended Range | Notes |
| Molar Ratio (Protein:Linker) | 1 : 5-20 | The optimal ratio depends on the number of accessible amines on the protein and the desired degree of labeling. This should be optimized empirically. |
| Reaction Time | 1 - 2 hours (RT) or overnight (4°C) | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Temperature | Room Temperature or 4°C | Lower temperatures can help maintain protein stability. |
| pH | 7.2 - 8.5 | Slightly basic pH deprotonates the primary amines, making them more nucleophilic and reactive towards the NHS ester. |
Purification and Characterization
Proper purification and characterization are crucial to ensure the quality and functionality of the bioconjugate.
Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[6] | Efficient removal of small molecules, relatively fast. | Can be dilutive, potential for protein aggregation on the column. |
| Dialysis | Uses a semi-permeable membrane to separate molecules based on size. | Gentle on the protein, can handle large volumes. | Time-consuming, may not be suitable for very small proteins. |
| Tangential Flow Filtration (TFF) | A pressure-driven separation process that uses membranes to separate components. | Fast, scalable, and can concentrate the sample. | Requires specialized equipment, potential for membrane fouling. |
| Reverse-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity.[7] | High resolution, can separate different conjugated species. | Requires organic solvents which can denature proteins. |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity in aqueous solutions.[8] | Can separate species with different drug-to-antibody ratios (DARs). | Requires careful optimization of salt concentrations. |
Characterization Techniques
| Technique | Information Provided |
| UV-Vis Spectroscopy | Determination of protein concentration and degree of labeling (if the attached molecule has a distinct absorbance).[9] |
| SDS-PAGE | Assessment of conjugation by observing the increase in molecular weight of the protein. |
| Size Exclusion Chromatography (SEC-HPLC) | Analysis of conjugate purity, detection of aggregates, and estimation of molecular weight.[6][10] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Precise determination of the molecular weight of the conjugate and the degree of labeling.[11][12][13] |
| Hydrophobic Interaction Chromatography (HIC-HPLC) | Determination of the drug-to-antibody ratio (DAR) for antibody-drug conjugates.[8] |
Visualizing the Workflow and Concepts
Caption: Experimental workflow for amine-reactive conjugation.
Caption: EDC/NHS amine-reactive conjugation mechanism.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Inactive EDC or NHS (hydrolyzed)- Suboptimal pH for conjugation- Buffer contains primary amines- Insufficient molar excess of linker- Low accessibility of amines on the protein | - Use fresh, high-quality EDC and NHS.- Ensure conjugation buffer pH is between 7.2 and 8.5.- Perform buffer exchange to an amine-free buffer.- Increase the molar excess of the activated linker.- Consider partial denaturation of the protein to expose more lysine residues. |
| Protein Precipitation/Aggregation | - High concentration of organic solvent (e.g., DMF, DMSO)- Protein instability at the reaction pH or temperature- Cross-linking between protein molecules (if using a bifunctional linker improperly) | - Keep the volume of the organic solvent to a minimum (<10% of total reaction volume).- Optimize buffer conditions (pH, ionic strength) and perform the reaction at a lower temperature (4°C).- Ensure a one-step addition of the activated linker to the protein solution with efficient mixing. |
| Presence of Unreacted Linker after Purification | - Inefficient purification method- Overloading of the purification column | - Choose an appropriate purification method based on the size difference between the protein and the linker.- Optimize the loading volume and concentration for the chosen purification column.- Consider a second purification step. |
| High Degree of Labeling Leading to Loss of Function | - Excessive molar ratio of linker to protein- Modification of critical amine groups in the active site or binding region | - Perform a titration of the linker to protein molar ratio to find the optimal balance between labeling and activity.- Consider site-specific conjugation methods if preserving a specific region of the protein is critical. |
References
- 1. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. shimadzu.com [shimadzu.com]
Application Notes and Protocols for Protein PEGylation with Dicarboxylic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique in drug development to enhance the therapeutic properties of protein-based pharmaceuticals. Benefits of PEGylation include improved solubility, increased serum half-life, reduced immunogenicity, and enhanced stability against proteolytic degradation.
This document provides a detailed guide to the experimental setup for protein PEGylation utilizing dicarboxylic acid linkers. These homobifunctional linkers possess a carboxylic acid group at each end of the PEG chain, enabling the crosslinking of proteins or the introduction of a reactive handle for further modifications. The reaction typically proceeds via the activation of the carboxyl groups with coupling agents like EDC and NHS, followed by the formation of stable amide bonds with primary amine groups (e.g., the ε-amino group of lysine (B10760008) residues) on the protein surface.
Chemical Pathway
The PEGylation process with a dicarboxylic acid linker involves a two-step reaction. First, the carboxylic acid groups on the PEG linker are activated. Second, the activated PEG reacts with the amine groups on the protein.
Caption: Chemical pathway of protein PEGylation using a dicarboxylic acid linker.
Experimental Workflow
The overall experimental process for protein PEGylation with dicarboxylic acid linkers can be divided into several key stages, from initial reaction setup to the final analysis of the purified product.
Caption: General experimental workflow for protein PEGylation.
Data Presentation: Illustrative PEGylation Reaction Parameters
The efficiency of protein PEGylation is influenced by several factors, including the molar ratio of reactants, reaction time, and pH. The following table provides an illustrative example of how varying these parameters can affect the yield of mono-PEGylated protein.
| Reaction ID | Protein:PEG Molar Ratio | EDC:NHS Molar Ratio | Reaction Time (hours) | pH | Yield of Mono-PEGylated Protein (%) | Yield of Di-/Poly-PEGylated Protein (%) | Unmodified Protein (%) |
| 1 | 1:5 | 1:1 | 1 | 7.5 | 35 | 10 | 55 |
| 2 | 1:10 | 1:1 | 1 | 7.5 | 55 | 25 | 20 |
| 3 | 1:20 | 1:1 | 1 | 7.5 | 70 | 20 | 10 |
| 4 | 1:10 | 1:1 | 2 | 7.5 | 65 | 30 | 5 |
| 5 | 1:10 | 1:1 | 4 | 7.5 | 60 | 35 | 5 |
| 6 | 1:10 | 1:1 | 1 | 7.0 | 45 | 15 | 40 |
| 7 | 1:10 | 1:1 | 1 | 8.0 | 60 | 30 | 10 |
Note: This data is illustrative and the optimal conditions will vary depending on the specific protein and PEG linker used.
Experimental Protocols
Protocol 1: Activation of Dicarboxylic Acid PEG Linker
This protocol describes the activation of a homobifunctional PEG dicarboxylic acid (PEG-diacid) using EDC and NHS to form a more reactive NHS ester.
Materials:
-
PEG-dicarboxylic acid (PEG-diacid)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction vials
-
Magnetic stirrer and stir bars
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Dissolve the PEG-diacid in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.
-
In a separate vial, dissolve EDC and NHS in Activation Buffer to the desired concentrations. A molar excess of EDC and NHS over the PEG-diacid is typically used (e.g., 1.5 to 2-fold excess of each).
-
Add the EDC solution to the PEG-diacid solution with gentle stirring.
-
Immediately add the NHS solution to the reaction mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature. The resulting solution contains the activated PEG-NHS ester and is ready for conjugation to the protein.
Protocol 2: Protein PEGylation Reaction
This protocol details the conjugation of the activated PEG-diacid to a target protein.
Materials:
-
Activated PEG-diacid solution (from Protocol 1)
-
Target protein in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4). Note: Avoid buffers containing primary amines like Tris.
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Reaction tubes
Procedure:
-
Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the desired molar excess of the activated PEG-diacid solution to the protein solution. The optimal molar ratio of PEG to protein needs to be determined empirically but a starting point of 10:1 is common.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize protein degradation.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted PEG-NHS esters.
-
Incubate for an additional 15-30 minutes at room temperature.
-
The crude PEGylated protein mixture is now ready for purification.
Protocol 3: Purification of PEGylated Protein by Ion-Exchange Chromatography
Due to the introduction of negative charges from the dicarboxylic acid linker, anion-exchange chromatography (AEX) is often a suitable method for purifying the PEGylated protein from the unreacted protein and excess PEG linker.
Materials:
-
Crude PEGylated protein mixture
-
Anion-exchange chromatography column (e.g., a quaternary ammonium-based resin)
-
Chromatography system (e.g., FPLC or HPLC)
-
Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0
-
Elution Buffer (Buffer B): 20 mM Tris-HCl, 1 M NaCl, pH 8.0
-
Dialysis or desalting column
Procedure:
-
Exchange the buffer of the crude PEGylation reaction mixture to the Binding Buffer using dialysis or a desalting column.
-
Equilibrate the AEX column with Binding Buffer until a stable baseline is achieved.
-
Load the buffer-exchanged sample onto the column.
-
Wash the column with Binding Buffer to remove any unbound material, including unreacted PEG linker.
-
Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over a suitable number of column volumes (e.g., 20 CV).
-
Collect fractions and monitor the absorbance at 280 nm to identify protein peaks.
-
Analyze the collected fractions by Native-PAGE or SDS-PAGE to identify the fractions containing the desired PEGylated protein.
-
Pool the fractions containing the purified PEGylated protein.
Protocol 4: Analysis of PEGylated Protein by Native-PAGE
Native PAGE is often preferred over SDS-PAGE for analyzing PEGylated proteins as it avoids the anomalous migration patterns that can occur due to the interaction of PEG with SDS.[1]
Materials:
-
Purified PEGylated protein fractions
-
Unmodified protein (control)
-
Native PAGE gels (e.g., 4-15% gradient)
-
Native Sample Buffer (non-reducing, non-denaturing)
-
Native Running Buffer
-
Protein stain (e.g., Coomassie Brilliant Blue)
-
Barium Iodide stain for PEG visualization (optional)
Procedure:
-
Prepare the protein samples by mixing with the Native Sample Buffer. Do not heat the samples.
-
Load the samples onto the Native PAGE gel.
-
Run the gel according to the manufacturer's instructions, typically at a constant voltage in a cold room or on ice to prevent protein denaturation.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands. The PEGylated protein will migrate slower than the unmodified protein.
-
(Optional) To specifically visualize the PEG chains, the gel can be stained with a Barium Iodide solution.
Protocol 5: Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to determine the degree of PEGylation (i.e., the number of PEG chains attached to the protein) and to identify the specific sites of modification.
Procedure:
-
Prepare the purified PEGylated protein sample for mass spectrometry analysis. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and concentration.
-
Analyze the sample using a suitable mass spectrometer, such as a MALDI-TOF or an ESI-QTOF instrument.
-
The resulting mass spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more PEG chains attached. The mass difference between the peaks will correspond to the mass of the PEG linker.
-
For identification of PEGylation sites, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis of the resulting peptides. The PEGylated peptides will show a characteristic mass shift, allowing for the identification of the modified amino acid residues.[2]
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the successful PEGylation of proteins using dicarboxylic acid linkers. Careful optimization of reaction conditions and a robust purification and analysis strategy are crucial for obtaining a homogenous and well-characterized PEGylated protein product. The provided workflows and protocols can be adapted to specific proteins and research needs, facilitating the development of next-generation protein therapeutics.
References
Application Notes and Protocols for Bis-PEG1-C-PEG1-CH2COOH in Cell Culture and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for utilizing Bis-PEG1-C-PEG1-CH2COOH, a polyethylene (B3416737) glycol (PEG)-based linker, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for use in cell culture and in vitro assays.
Introduction to this compound as a PROTAC Linker
This compound is a hydrophilic, homobifunctional linker commonly employed in the development of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system.[1] A PROTAC typically consists of a ligand that binds to the POI and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The linker plays a crucial role in the efficacy of a PROTAC by influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[2] The PEG component of this compound enhances the aqueous solubility of the resulting PROTAC, a favorable property for biological assays.[3]
Core Application: Targeted Protein Degradation
The primary application of this compound is in the synthesis of PROTACs designed to induce the degradation of specific intracellular proteins. This approach offers a powerful alternative to traditional small-molecule inhibitors, as it leads to the removal of the target protein rather than just blocking its activity.
Signaling Pathway: PROTAC-Mediated Protein Degradation
A PROTAC synthesized using the this compound linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following are detailed protocols for the evaluation of a PROTAC synthesized using the this compound linker.
Protocol 1: Evaluation of Target Protein Degradation by Western Blot
This protocol describes how to assess the degradation of a target protein in a cell line treated with a PROTAC.
Experimental Workflow:
Caption: Western blot experimental workflow.
Materials:
-
Cell line expressing the target protein of interest.
-
PROTAC synthesized with this compound.
-
Appropriate cell culture medium and supplements.
-
DMSO (for stock solution).
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the PROTAC to the desired concentrations in fresh cell culture medium. Treat the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with ECL substrate.
-
-
Detection and Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is to assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Experimental Workflow:
Caption: Cell viability assay workflow.
Materials:
-
Cell line of interest.
-
PROTAC synthesized with this compound.
-
96-well cell culture plates (opaque-walled for luminescent assays).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader capable of measuring absorbance or luminescence.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of culture medium. Incubate overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add the diluted PROTAC to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data Presentation
The following tables present representative data for PROTACs utilizing PEG linkers, demonstrating the type of quantitative results that can be obtained from the described assays.
Case Study 1: BCR-ABL Degradation in Chronic Myeloid Leukemia (CML) Cells
A study on single amino acid-based PROTACs for the degradation of the oncogenic kinase BCR-ABL in K562 CML cells utilized a PEG1 linker, which is structurally related to this compound.[4]
Table 1: Anti-proliferative Activity of BCR-ABL-targeting PROTACs with a PEG1 Linker [4]
| PROTAC Compound | Target Protein | Cell Line | Assay | Endpoint | Value (nM) |
| Arg-PEG1-Dasa | BCR-ABL | K562 | CCK-8 | IC₅₀ | 0.36 |
| Lys-PEG1-Dasa | BCR-ABL | K562 | CCK-8 | IC₅₀ | 0.45 |
| Leu-PEG1-Dasa | BCR-ABL | K562 | CCK-8 | IC₅₀ | 0.53 |
| Phe-PEG1-Dasa | BCR-ABL | K562 | CCK-8 | IC₅₀ | 0.49 |
Data adapted from a study on related PEG-linked PROTACs.[4]
Case Study 2: Representative BRD4 Degradation Data
While specific data for a PROTAC using the exact this compound linker is not publicly available, the following table summarizes representative data for BRD4-targeting PROTACs with similar PEG linkers.[5]
Table 2: Representative Degradation Potency of BRD4-targeting PROTACs with PEG Linkers [5]
| PROTAC Example | E3 Ligase Ligand | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Representative PROTAC 1 | Pomalidomide (CRBN) | HeLa | ~10 | >90 |
| Representative PROTAC 2 | VHL ligand | 22Rv1 | ~5 | >95 |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation. Data is representative for PEG-linked BRD4 PROTACs.[5]
Conclusion
This compound is a valuable linker for the synthesis of PROTACs, offering favorable physicochemical properties for cell-based and in vitro studies. The protocols and representative data provided herein serve as a comprehensive guide for researchers and drug developers to effectively utilize this linker in their targeted protein degradation research. Successful application of these methods will enable the robust characterization of novel PROTACs and accelerate the development of this promising therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Bis-PEG1-C-PEG1-CH2COOH in Drug Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Role of Bis-PEG1-C-PEG1-CH2COOH
This compound is a bifunctional molecule featuring a central carbon atom flanked by two polyethylene (B3416737) glycol (PEG) units, and terminating in a carboxylic acid group. While primarily cataloged as a linker for Proteolysis Targeting Chimeras (PROTACs), its inherent properties, such as hydrophilicity and a reactive terminal group, make it a candidate for adaptation in drug delivery systems.
These application notes propose a use for this compound as a hydrophilic spacer in the construction of a larger, pH-sensitive linker system for controlled drug release. The core concept is to leverage the aqueous solubility imparted by the PEG chains while incorporating a chemically labile moiety to trigger drug release in specific acidic environments, such as those found in tumor microenvironments or intracellular compartments like endosomes and lysosomes.[1][2][3][]
In this proposed application, this compound does not act as the cleavable trigger itself but rather as a crucial component that can improve the pharmacokinetic properties of a drug conjugate.[5][6]
Proposed Application: A pH-Sensitive Drug-Linker Conjugate
We propose the synthesis of a drug-linker conjugate where this compound serves as a spacer between a targeting ligand and a pH-sensitive hydrazone linker, which in turn is attached to a cytotoxic drug. The carboxylic acid group of this compound can be activated to react with a targeting moiety (e.g., an antibody or small molecule), while the other end is modified to incorporate a hydrazone linkage.
The hydrazone bond is known to be relatively stable at physiological pH (~7.4) but undergoes rapid hydrolysis under acidic conditions (pH 4.5-6.5).[][7][8][9] This differential stability allows for the drug to remain conjugated and inactive in systemic circulation, minimizing off-target toxicity, and to be released in its active form upon reaching the acidic microenvironment of a tumor or after internalization into the endosomes/lysosomes of cancer cells.[1][3][]
Quantitative Data Summary
The following tables summarize representative quantitative data for a hypothetical drug conjugate, "Targeting Moiety-Linker-Drug," utilizing the proposed this compound spacer and a hydrazone cleavable linker. The data is based on typical values reported in the literature for similar pH-sensitive systems.[8][10][11]
Table 1: pH-Dependent Release Kinetics of the Drug Conjugate
| pH | Incubation Time (hours) | Cumulative Drug Release (%) | Half-life (t½) of Release |
| 7.4 | 24 | < 5% | > 150 hours |
| 6.5 | 24 | 40 - 60% | ~ 20 hours |
| 5.0 | 24 | > 90% | ~ 4 hours |
| 4.5 | 24 | > 95% | < 2 hours |
Table 2: In Vitro Plasma Stability of the Drug Conjugate
| Time Point (hours) | Intact Conjugate Remaining (%) |
| 0 | 100 |
| 24 | > 95 |
| 48 | > 90 |
| 72 | ~ 88 |
| 144 | ~ 80 |
Experimental Protocols
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol outlines a general two-step synthesis for the proposed drug-linker conjugate.
Step 1: Synthesis of Hydrazide-Modified Spacer
-
Activate the carboxylic acid of this compound using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an anhydrous organic solvent (e.g., DMF).
-
React the activated ester with a large excess of hydrazine (B178648) hydrate (B1144303) to form the corresponding hydrazide derivative.
-
Purify the product using reverse-phase HPLC.
Step 2: Conjugation to Drug and Targeting Moiety
-
React the hydrazide-modified spacer with a ketone-containing derivative of the payload drug (e.g., doxorubicin) under mild acidic conditions to form the hydrazone linkage.
-
Purify the drug-linker construct.
-
Activate the remaining terminal group of the original spacer (if applicable, or modify the initial synthesis to have an orthogonal protecting group) for conjugation to the targeting moiety (e.g., via NHS ester chemistry for reaction with lysine (B10760008) residues on an antibody).
-
Purify the final drug-linker conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography for ADCs).
Protocol 2: In Vitro pH-Dependent Drug Release Assay
This protocol uses the dialysis method to assess the rate of drug release at different pH values.[1][3]
Materials:
-
Drug-Linker Conjugate stock solution (e.g., in DMSO).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
Citrate or acetate (B1210297) buffers at pH 6.5, 5.0, and 4.5.
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO) that allows the free drug to pass through but retains the conjugate.
-
Incubator shaker set at 37°C.
-
HPLC or LC-MS/MS system for drug quantification.
Procedure:
-
Prepare the release media (buffers at different pH values).
-
Accurately pipette a known concentration of the drug-linker conjugate into a dialysis bag.
-
Seal the dialysis bag and place it into a larger container with a known volume of the release medium (e.g., 500 µL of conjugate in the bag into 20 mL of buffer).
-
Incubate the system at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 100 µL) from the release medium outside the dialysis bag.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the collected samples by a validated HPLC or LC-MS/MS method to determine the concentration of the released drug.
-
Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of conjugated drug.
Protocol 3: In Vitro Plasma Stability Assay
This protocol assesses the stability of the conjugate in plasma to predict its behavior in circulation.[7][8]
Materials:
-
Drug-Linker Conjugate stock solution.
-
Freshly thawed human or mouse plasma.
-
Incubator at 37°C.
-
Quenching solution (e.g., cold acetonitrile (B52724) with an internal standard).
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Pre-warm the plasma to 37°C.
-
Spike the drug-linker conjugate into the plasma to a final concentration of, for example, 1 µM. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<1%) to prevent protein precipitation.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 4, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma/conjugate mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes.
-
Carefully collect the supernatant, which contains the intact conjugate and any released drug.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining.
-
Plot the percentage of the remaining intact conjugate against time to determine its stability profile and half-life in plasma.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Unlocking pH-responsive dual payload release through hydrazone linkage chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Amide Bond Formation with Bis-PEG1-C-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a critical and widely adopted strategy in drug development, employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] The covalent attachment of PEG chains can improve solubility, increase in vivo stability, and lessen the immunogenicity of the conjugated molecule.[1] A robust and frequently used method for PEGylation involves the formation of a stable amide bond between a carboxylated PEG linker and an amine-functionalized molecule.[1]
Bis-PEG1-C-PEG1-CH2COOH is a PEG-based linker, often utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.[2] This application note provides detailed experimental protocols for the formation of a stable amide bond using this compound and an amine-containing molecule, a crucial step in the synthesis of such conjugates. Two common and effective coupling methods are detailed: the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) method, and the 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) method.
Data Presentation: Quantitative Analysis of Amide Bond Formation
The selection of coupling reagents and reaction conditions significantly influences the efficiency, purity, and stability of the resulting PEG-amide conjugates.[1] The following table summarizes quantitative data from various studies to assist in optimizing PEGylation parameters.
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions.[1] | Less stable at neutral pH, requires careful pH control.[1] |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization.[1] | Higher cost, potential for side reactions if not used correctly.[1] |
| DCC/NHS | > 80% | > 95% | High activation efficiency.[1] | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[1] |
Note: Yields and purities are typical and can vary depending on the specific reactants and conditions.[1]
Experimental Protocols
Method 1: EDC/NHS Coupling
This widely used method involves activating the carboxyl group of this compound with EDC and NHS to form a more stable NHS-ester intermediate, which then reacts with a primary amine.[1] A two-step process is often recommended for optimal yield, where the carboxyl group is activated at a lower pH (4.5–5.5), and the pH is then raised to 7.0–8.0 for the addition of the amine-containing molecule.[1]
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5.[1] (Ensure the buffer is free of primary amines like Tris or glycine)[3]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)[1]
Procedure:
-
Preparation of Reactants:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-20 mg/mL.[1]
-
Immediately before use, prepare stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO.[1]
-
Dissolve the amine-containing molecule in Coupling Buffer at a suitable concentration.[1]
-
-
Activation of Carboxyl Group:
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated PEG solution to 7.2-7.5 by adding Coupling Buffer.[1]
-
Immediately add the amine-containing molecule to the activated PEG solution. A 1.1 to 1.5-fold molar excess of the activated PEG is typically used.[1]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1]
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-activated PEG.
-
-
Purification:
-
Purify the PEG-amide conjugate from unreacted molecules and byproducts using an appropriate method such as Size Exclusion Chromatography (SEC) or dialysis.[1]
-
Method 2: HATU Coupling
HATU is a highly efficient coupling reagent that often results in faster reaction times and higher yields compared to EDC/NHS.[1] This reaction is typically performed in an anhydrous organic solvent.
Materials:
-
This compound
-
Amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
-
Purification system (e.g., Flash Chromatography or Preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
In a reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF or DCM.[1]
-
-
Activation of Carboxyl Group:
-
Add DIPEA or TEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxyl group.[1]
-
-
Conjugation to Amine-Containing Molecule:
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic method, such as flash chromatography on silica (B1680970) gel or preparative reverse-phase HPLC, to isolate the desired PEG-amide conjugate.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for stable amide bond formation.
Logical Relationship of EDC/NHS Coupling
Caption: EDC/NHS mediated amide bond formation.
References
Application Notes and Protocols for Bis-PEG1-C-PEG1-CH2COOH Linker in E3 Ubiquitin Ligase Ligand Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been revolutionized by the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length.
This document provides detailed application notes and protocols for the use of the Bis-PEG1-C-PEG1-CH2COOH linker in the synthesis and evaluation of PROTACs. This linker, also known as PROTAC Linker 26, is a short-chain PEG derivative with a terminal carboxylic acid group, making it suitable for conjugation to E3 ligase ligands or POI ligands that possess a reactive amine group.
This compound (PROTAC Linker 26)
-
Molecular Formula: C16H30O8
-
Molecular Weight: 350.40 g/mol
-
CAS Number: 2358775-67-2[1]
Applications
The this compound linker is primarily used in the development of PROTACs for targeted protein degradation. Its key applications include:
-
Synthesis of PROTACs: The terminal carboxylic acid allows for straightforward amide bond formation with amine-functionalized E3 ligase ligands (e.g., derivatives of thalidomide, pomalidomide (B1683931) for Cereblon [CRBN]) or POI ligands.
-
Modulation of Physicochemical Properties: The PEG composition of the linker can enhance the aqueous solubility of the resulting PROTAC, which is often a challenge for these relatively large molecules.[2]
Data Presentation
While specific experimental data for PROTACs synthesized with the this compound linker is not publicly available, the following tables provide a template for presenting quantitative data obtained from the evaluation of novel PROTACs incorporating this linker. The data presented here is representative and derived from studies on PROTACs with similar short-chain PEG linkers targeting Bromodomain-containing protein 4 (BRD4) for degradation via the CRBN E3 ligase.
Table 1: Representative Degradation Efficacy of a BRD4-Targeting PROTAC with a Short PEG Linker
| Parameter | Value | Cell Line | Treatment Time |
| DC50 | 50 nM | HEK293 | 24 hours |
| Dmax | >90% | HEK293 | 24 hours |
Table 2: Representative Binding Affinities of a BRD4-Targeting PROTAC with a Short PEG Linker
| Binding Interaction | Method | Binding Affinity (Kd) |
| PROTAC to BRD4 (BD2) | ITC | 25 nM |
| PROTAC to CRBN | SPR | 150 nM |
| Ternary Complex (BRD4-PROTAC-CRBN) | SPR | 5 nM |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of the this compound linker to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) and a subsequent coupling to an amine-containing POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Amine-functionalized POI ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) for deprotection if Boc-protected amines are used
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate (B1210297), methanol)
Procedure:
Step 1: Activation of the Carboxylic Acid Linker and Coupling to the E3 Ligase Ligand
-
Dissolve this compound (1.0 eq), DCC (1.1 eq) or EDC (1.1 eq), and NHS (1.1 eq) or HOBt (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and TEA (2.0 eq) or DIPEA (2.0 eq) in anhydrous DMF.
-
Add the activated linker solution dropwise to the E3 ligase ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-linker conjugate by silica gel column chromatography.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate to the POI Ligand
-
Activate the terminal carboxylic acid of the purified E3 ligase ligand-linker conjugate using the same procedure as in Step 1 (DCC/NHS or EDC/HOBt in anhydrous DMF).
-
In a separate flask, dissolve the amine-functionalized POI ligand (1.0 eq) and TEA (2.0 eq) or DIPEA (2.0 eq) in anhydrous DMF.
-
Add the activated E3 ligase ligand-linker solution dropwise to the POI ligand solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work up and purify the final PROTAC molecule as described in Step 1.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the degradation of a target protein in cultured cells treated with a PROTAC.[1]
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
4x Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST])
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4x Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Detection and Analysis: Apply the ECL reagent and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[3]
Protocol 3: HiBiT Assay for Kinetic Analysis of Protein Degradation
The HiBiT assay is a sensitive and quantitative method to monitor the kinetics of protein degradation in real-time.[4][5] This protocol requires cells where the target protein is endogenously tagged with the HiBiT peptide.
Materials:
-
CRISPR-edited cells with the target protein endogenously tagged with HiBiT
-
LgBiT protein (can be co-expressed or added exogenously)
-
Nano-Glo® HiBiT Lytic Detection System or Nano-Glo® Live Cell Assay System
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in white, opaque plates and allow them to attach overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in the appropriate assay medium.
-
Luminescence Measurement (Live-Cell Kinetic Assay):
-
Add the Nano-Glo® Live Cell Substrate to the cells and incubate to allow for signal stabilization.
-
Add the PROTAC dilutions to the wells.
-
Immediately begin measuring luminescence at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., up to 24 hours) in a plate-reading luminometer equipped with temperature control.
-
-
Luminescence Measurement (Lytic Endpoint Assay):
-
Treat the cells with the PROTAC dilutions for various time points.
-
At each time point, add the Nano-Glo® HiBiT Lytic Reagent to lyse the cells and generate a luminescent signal.
-
Measure the luminescence in a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescent signal to a time-zero or vehicle control. The decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein. From the kinetic data, you can determine the rate of degradation, DC50, and Dmax.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
Caption: Role of the linker in a PROTAC molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in PROTAC Synthesis with Bis-PEG1-C-PEG1-CH2COOH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues related to low yield when using the symmetrical dicarboxylic acid linker, Bis-PEG1-C-PEG1-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: I am observing a low yield of my final PROTAC after the two-step amide coupling with this compound. What are the potential causes?
Low yield in a two-step PROTAC synthesis involving a symmetrical dicarboxylic acid linker is a common issue. The primary causes can be categorized into two main areas: challenges in the first amide coupling (mono-acylation) and inefficiencies in the second amide coupling.
-
Suboptimal Mono-acylation: The symmetrical nature of this compound means that during the first coupling step with your first ligand (e.g., the E3 ligase ligand), you can get a statistical mixture of unreacted linker, the desired mono-acylated product, and the undesired di-acylated product. The formation of the di-acylated byproduct consumes your first ligand and the linker, thereby reducing the amount of the mono-acylated intermediate available for the second reaction and consequently lowering the overall yield of the final PROTAC.
-
Inefficient Second Coupling: Even with the successful formation of the mono-acylated intermediate, the second amide coupling to your second ligand (e.g., the target protein ligand) can be hampered by several factors including steric hindrance, poor solubility of reactants, or suboptimal reaction conditions.
-
Purification Losses: PROTACs, particularly those with PEG linkers, can be challenging to purify. Significant loss of product can occur during chromatographic purification steps if not optimized.
Q2: How can I favor the formation of the mono-acylated intermediate during the first amide coupling?
Controlling the mono-acylation of a symmetrical dicarboxylic acid is crucial for maximizing the yield of your PROTAC. Here are some strategies:
-
Molar Ratio of Reactants: A common strategy is to use a large excess of the dicarboxylic acid linker relative to the first amine-containing ligand. This statistically favors the formation of the mono-acylated product. However, be aware that very large excesses can sometimes still lead to significant di-acylation due to localized concentration effects.
-
Slow Addition: Adding the amine-containing ligand slowly to a solution of the linker, coupling agents, and base can help to maintain a high concentration of the free linker, further promoting mono-acylation.
-
Protecting Group Strategy: A more controlled but synthetically longer approach involves using a mono-protected version of the dicarboxylic acid linker. This ensures that only one carboxylic acid group is available to react. After the first coupling, the protecting group is removed to allow for the second coupling reaction.
Q3: What are the best practices for the amide coupling reactions themselves?
To ensure high-efficiency amide bond formation, consider the following:
-
Choice of Coupling Reagents and Additives: For sterically hindered or electron-deficient amines and carboxylic acids, using more potent coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HCTU is recommended. Standard carbodiimide (B86325) coupling reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure can also be effective.
-
Base Selection: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is typically used to neutralize the reaction and facilitate coupling. Ensure the base is pure and used in the correct stoichiometry (typically 2-3 equivalents).
-
Anhydrous Conditions: Amide coupling reagents are sensitive to moisture. It is critical to use anhydrous solvents (like DMF or DCM) and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation of the coupling reagent.
-
Solubility: Ensure all reactants are fully dissolved. If solubility is an issue, consider using a co-solvent or gently heating the reaction mixture, while monitoring for potential degradation.
Q4: I am struggling with the purification of my PEG-containing PROTAC. Any suggestions?
The purification of PROTACs with PEG linkers can be challenging due to their often-polar nature and potential for broad peaks in chromatography.
-
Flash Column Chromatography: This is the most common method for purifying PROTACs. A careful selection of the solvent system is crucial. A gradient elution from a less polar to a more polar solvent system is often required. Consider using a reverse-phase silica (B1680970) gel if the compound is highly polar.
-
Preparative HPLC: For achieving high purity, preparative reverse-phase HPLC (prep-HPLC) is often necessary. This is particularly useful for removing closely related impurities.
-
Resin-based Scavengers: After the reaction, using resin-bound scavengers can be an effective way to remove excess reagents and byproducts, simplifying the subsequent chromatographic purification.
Troubleshooting Guides
Low Yield of Mono-acylated Intermediate
| Observation | Potential Cause | Troubleshooting Step |
| LC-MS analysis shows a significant amount of di-acylated byproduct and unreacted starting amine. | Molar ratio of linker to amine is not optimal. | Increase the excess of the this compound linker. Start with a 3-5 fold excess and optimize from there. |
| Reaction is sluggish and incomplete, even with an excess of linker. | Inefficient coupling reaction. | Switch to a more powerful coupling reagent like HATU. Ensure all reagents and solvents are anhydrous. Check the purity of the base. |
| Significant di-acylation is still observed even with a large excess of the linker. | Mixing issue leading to localized high concentrations of the amine. | Add the amine solution dropwise over an extended period to the reaction mixture containing the linker and coupling reagents. |
| Complex mixture of products that is difficult to separate. | Side reactions or degradation. | Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Monitor the reaction closely by LC-MS and stop it once the desired product is maximized. |
Low Yield of Final PROTAC in the Second Coupling Step
| Observation | Potential Cause | Troubleshooting Step |
| Starting mono-acylated intermediate is not consumed. | Inefficient coupling reaction. | The second amine may be sterically hindered or electronically deactivated. Use a stronger coupling reagent (e.g., HATU) and consider increasing the reaction temperature. |
| Low recovery of the final product after workup and purification. | Poor solubility of the PROTAC. | During aqueous workup, use a larger volume of organic solvent for extraction. Consider a different solvent for extraction. For purification, try a different chromatographic method (e.g., reverse-phase). |
| LC-MS shows the presence of starting materials and a complex mixture of byproducts. | Degradation of starting materials or product. | Ensure the reaction conditions are not too harsh. Avoid prolonged reaction times at elevated temperatures. Check the stability of your ligands under the reaction conditions. |
Experimental Protocols
Representative Two-Step Protocol for PROTAC Synthesis using this compound
Step 1: Synthesis of the Mono-acylated Intermediate
-
To a solution of this compound (3.0 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 0.1 M) under an inert atmosphere, add HATU (2.9 equivalents) and DIPEA (6.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve the first amine-containing ligand (Ligand 1-NH2, 1.0 equivalent) in anhydrous DMF.
-
Add the solution of Ligand 1-NH2 dropwise to the activated linker solution over 30 minutes.
-
Stir the reaction at room temperature and monitor its progress by LC-MS every hour.
-
Once the formation of the mono-acylated product is maximized (typically 2-4 hours), quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-acylated intermediate.
Step 2: Synthesis of the Final PROTAC
-
To a solution of the purified mono-acylated intermediate (1.0 equivalent) in anhydrous DMF (0.1 M) under an inert atmosphere, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the second amine-containing ligand (Ligand 2-NH2, 1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude final PROTAC by flash column chromatography or preparative HPLC.
Mandatory Visualizations
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Caption: Experimental workflow for a two-step PROTAC synthesis.
Caption: Logical workflow for troubleshooting low PROTAC yield.
Technical Support Center: Optimizing Bis-PEG1-C-PEG1-CH2COOH Conjugation
Welcome to the technical support center for the optimization of reaction conditions for Bis-PEG1-C-PEG1-CH2COOH conjugation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving successful conjugation outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind conjugating this compound to an amine-containing molecule?
The conjugation of the terminal carboxylic acid on this compound to a primary amine on a target molecule is typically achieved through carbodiimide (B86325) chemistry.[1] The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2][3]
The process occurs in two main steps:
-
Activation: EDC activates the carboxylic acid group on the PEG linker to form a highly reactive O-acylisourea intermediate.[1]
-
Amine Coupling: This unstable intermediate can directly react with a primary amine. However, to improve efficiency and create a more stable reaction, NHS is added to convert the O-acylisourea intermediate into a semi-stable NHS ester. This amine-reactive ester then readily couples with the primary amine of the target molecule to form a stable amide bond.[1]
Q2: What are the recommended starting conditions for a typical conjugation reaction?
For researchers beginning their experiments, the following conditions can be used as a starting point for optimization.[1]
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Aqueous Buffer
This protocol is suitable for water-soluble molecules and is adapted from procedures for conjugating peptides and proteins.[1][3]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Coupling Buffer: PBS (20mM sodium phosphate, 150mM NaCl), pH 7.2-7.5[4][5]
-
Quenching Solution: 1 M Tris-HCl pH 8.0, or 1 M hydroxylamine[4][6]
-
Reaction Solvent: Anhydrous DMSO or DMF for dissolving reagents[4][5]
Procedure:
-
Reagent Preparation:
-
Activation of PEG Linker:
-
Conjugation to Amine Molecule:
-
Immediately add the activated PEG linker solution to your amine-containing molecule. It is recommended to have a molar excess of the PEG linker.[1]
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary. The reaction of NHS-activated molecules with primary amines is most efficient at this pH range.[3]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature, or overnight at 4°C.[1]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution such as hydroxylamine (B1172632) or Tris buffer.[4][6] These reagents will react with any remaining NHS esters.
-
-
Purification:
-
Remove unreacted PEG linker and byproducts using size-exclusion chromatography, dialysis, or affinity purification.[7]
-
Data Presentation
Table 1: Recommended Molar Ratios for Optimization
| Reactants (Linker:Reagent) | Starting Ratio | Optimization Range | Purpose |
| PEG-COOH : EDC | 1 : 2 | 1:1.5 to 1:5 | Activates the carboxylic acid.[1] |
| PEG-COOH : NHS | 1 : 5 | 1:2 to 1:10 | Stabilizes the activated intermediate.[1] |
| PEG-COOH : Amine | 1 : 1 to 20:1 | 1:1 to 50:1 | Molar excess of linker can drive the reaction to completion.[1] |
Table 2: pH Conditions for Two-Step Conjugation
| Reaction Step | Buffer | Recommended pH | Rationale |
| Activation | MES or similar non-amine, non-carboxylate buffer | 4.5 - 6.0 | EDC/NHS activation is most efficient at a slightly acidic pH.[3] |
| Conjugation | PBS, HEPES, Borate | 7.2 - 8.0 | Reaction of the NHS-ester with primary amines is most efficient at a neutral to slightly basic pH.[3] |
Troubleshooting Guide
Problem: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolysis of EDC/NHS | EDC is moisture-sensitive. Always equilibrate EDC and NHS to room temperature before opening and prepare solutions fresh.[4][6] |
| Incorrect pH | The activation and conjugation steps have different optimal pH ranges. Use a two-buffer system as described in the protocol. Verify the pH of your buffers before starting. |
| Presence of Primary Amines in Buffers | Buffers like Tris or glycine (B1666218) contain primary amines that will compete with your target molecule for the activated PEG linker.[4][5] Use non-amine containing buffers such as MES, PBS, HEPES, or Borate.[4][5] |
| Steric Hindrance | If your target molecule is large, a longer PEG spacer might be needed to reduce steric hindrance.[7] |
| Inefficient Quenching | If quenching is incomplete, side reactions can occur. Ensure an adequate concentration of the quenching agent is used.[4][6] |
Visualizations
References
Technical Support Center: Enhancing PROTAC® Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Polyethylene Glycol (PEG) linkers to improve the solubility of Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC®?
A PROTAC® molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not just a spacer; it critically influences the PROTAC's® physicochemical properties and overall efficacy.[3][4] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are primarily incorporated to increase the hydrophilicity and aqueous solubility of the PROTAC® molecule.[1][5][6]
Q2: How do PEG linkers enhance the solubility of PROTACs?
PROTACs are often large, complex molecules with high molecular weights, which can lead to poor solubility.[7][8][9] PEG linkers improve solubility through the following mechanisms:
-
Hydrophilicity: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the PROTAC®.[][11] This enhances its compatibility with aqueous environments.[1]
-
Disruption of Crystallization: The flexible nature of PEG chains can disrupt the intermolecular interactions that lead to crystallization, favoring dissolution.
-
Reduced Aggregation: By increasing the hydrophilic character of the PROTAC®, PEG linkers can prevent the aggregation that often occurs with hydrophobic molecules in aqueous solutions.[12][13]
Q3: Is there an optimal length for a PEG linker to maximize solubility?
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically for each PROTAC® system.[3][4]
-
Too Short: A short linker may not provide sufficient flexibility, potentially leading to steric hindrance and preventing the formation of a stable ternary complex between the target protein and the E3 ligase.[4][]
-
Too Long: An excessively long linker can lead to reduced efficacy due to increased flexibility and the potential for non-productive binding.[4] It can also increase the overall size and polarity of the molecule, which might negatively impact cell permeability.[]
Systematic variation of the PEG chain length is a common strategy to identify the optimal linker.[2]
Q4: Can a PEG linker have negative effects on my PROTAC's® properties?
Yes, while beneficial for solubility, PEG linkers can present some challenges:
-
Reduced Cell Permeability: While enhancing solubility, excessive PEGylation can increase the polar surface area of the PROTAC®, which may hinder its ability to cross cell membranes.[3][] A balance between solubility and hydrophobicity is crucial for optimal cell permeability.[15]
-
Metabolic Instability: Compared to alkyl-based linkers, PEG linkers may have reduced metabolic stability in vivo.[1]
-
"Hook Effect": While not directly caused by the linker, its properties can influence the concentrations at which the "hook effect" is observed. This effect occurs at high PROTAC® concentrations where the formation of binary complexes (PROTAC®-target or PROTAC®-E3 ligase) dominates over the productive ternary complex, leading to reduced degradation efficiency.[9]
Q5: What are some alternatives to PEG linkers for improving solubility?
Besides PEG, other hydrophilic linkers can be used to improve PROTAC® solubility:
-
Alkyl Chains with Polar Functional Groups: Incorporating ethers, amines, or amides into alkyl linkers can increase their polarity.[1]
-
Cycloalkane-Based Linkers: Structures like piperazine (B1678402) and piperidine (B6355638) can enhance water solubility and metabolic stability.[1]
-
Triazole-Containing Linkers: These are metabolically stable and can help reduce oxidative degradation.[1]
Q6: How does the choice between a flexible and a rigid linker impact my PROTAC®?
The flexibility of the linker is a critical design parameter:
-
Flexible Linkers (e.g., PEG, Alkyl Chains): These are widely used and allow the PROTAC® to adopt various conformations, which can be beneficial for forming the ternary complex.[1][15]
-
Rigid Linkers (e.g., Alkynes, Phenyl Rings): These pre-organize the molecule into a specific conformation, which can enhance selectivity and reduce the entropic penalty upon binding.[1] However, they require more precise design to ensure the correct orientation of the two ligands.
Troubleshooting Guides
Problem: My PROTAC® exhibits poor aqueous solubility.
This is a common challenge due to the high molecular weight and often lipophilic nature of PROTACs®.[8][16]
Solution 1: Incorporate a PEG Linker
If your current linker is purely alkyl-based or hydrophobic, introducing a PEG linker is a primary strategy to enhance solubility.[1][2][5]
Solution 2: Optimize the Length of the Existing PEG Linker
If your PROTAC® already contains a PEG linker, systematically vary the number of ethylene glycol units. A longer PEG chain generally imparts greater hydrophilicity.
Solution 3: Explore Alternative Hydrophilic Linkers
Consider replacing the PEG linker with other hydrophilic moieties such as piperazine or triazole-containing structures.[1]
Solution 4: Consider Formulation Strategies
For in vivo studies, formulation strategies can be employed to improve the solubility and bioavailability of your PROTAC®. Amorphous solid dispersions (ASDs) have been shown to increase the supersaturation and dissolution of PROTACs®.[17][18] Administration with food has also been found to improve the in vivo exposure of some PROTACs®.[7]
Problem: My PROTAC® has good solubility but poor cell permeability.
Achieving a balance between solubility and cell permeability is a key challenge in PROTAC® design.[19]
Solution 1: Balance Hydrophilicity and Lipophilicity
An overly hydrophilic linker can impede membrane crossing.[] Consider reducing the length of the PEG chain or switching to a less polar linker, such as a PEG-alkyl hybrid.
Solution 2: Optimize Linker Conformation
Linkers that allow the PROTAC® to adopt a folded, more compact conformation can shield polar surface area and improve cell permeability.[3][20] This "chameleon-like" behavior, where the PROTAC® exposes its polar regions in aqueous environments and shields them in lipid environments, is a desirable trait.[20]
Solution 3: Introduce Intramolecular Hydrogen Bonds
Designing the linker to facilitate the formation of intramolecular hydrogen bonds can help the PROTAC® adopt a more compact, "ball-like" structure, reducing its size and polarity and thereby improving cell permeability.[7]
Problem: My PROTAC® is showing signs of aggregation.
Aggregation can lead to inaccurate assay results and poor bioavailability. It is often caused by the hydrophobic nature of the PROTAC® molecule.
Solution 1: Introduce Hydrophilic Linkers
The incorporation of hydrophilic linkers, such as PEG, is a primary strategy to reduce aggregation by increasing the overall polarity of the molecule.[12][13]
Solution 2: Modify the Linker to Reduce Hydrophobicity
If a hydrophobic linker is necessary for other reasons, try to balance its properties by incorporating some polar functional groups.
Data Presentation
Table 1: Comparison of Common Linker Types for PROTACs®
| Linker Type | Primary Characteristics | Impact on Solubility | Impact on Permeability |
| Alkyl | Hydrophobic, flexible | Generally low | Can be high |
| PEG | Hydrophilic, flexible | High | Can be low if too long |
| Alkyl-PEG Hybrid | Amphiphilic, flexible | Moderate to high | Can be optimized |
| Aromatic/Rigid | Hydrophobic, rigid | Generally low | Variable |
| Cycloalkane | Moderately hydrophilic, rigid | Moderate | Can be favorable |
Table 2: Advantages and Disadvantages of PEG Linkers
| Advantages | Disadvantages |
| Excellent hydrophilicity and water solubility[1] | Can decrease cell permeability if excessively long[] |
| Good biocompatibility[1] | May have lower metabolic stability than alkyl linkers[1] |
| Tunable length for systematic optimization[2][6] | Can be more challenging and costly to synthesize[1] |
| Can reduce aggregation[12][13] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This assay measures the solubility of a compound under non-equilibrium conditions and is useful for early-stage screening.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC® in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This assay measures the solubility of a compound at equilibrium and is considered the gold standard.
-
Sample Preparation: Add an excess amount of the solid PROTAC® compound to a known volume of PBS, pH 7.4.
-
Incubation: Shake the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove the supernatant and determine the concentration of the dissolved PROTAC® using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.[17]
Visualizations
References
- 1. precisepeg.com [precisepeg.com]
- 2. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PEG Linker Aggregation & Purification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the PEGylation of biomolecules, focusing on aggregation and subsequent purification challenges.
Troubleshooting Guide: PEGylation-Induced Aggregation
Aggregation during the PEGylation process is a common hurdle that can significantly impact yield and purity. This guide provides a systematic approach to diagnosing and resolving these issues.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting aggregation issues during your PEGylation experiment.
Frequently Asked Questions (FAQs)
Section 1: Understanding and Preventing Aggregation
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability. Deviations from a protein's optimal stability range can expose hydrophobic regions, promoting aggregation.[1]
-
Poor Reagent Quality: Impurities in PEG reagents can lead to unintended cross-linking.[1]
-
Pre-existing Aggregates: Aggregates in the starting protein sample can act as seeds for further aggregation during the PEGylation process.[2]
Q2: How does the pH of the reaction buffer influence aggregation?
A2: The pH is a critical parameter that affects both the specificity of the PEGylation reaction and the stability of the protein.[2]
-
Low pH (around 5.0-6.5): This pH range can favor the selective PEGylation of the N-terminal alpha-amine over lysine (B10760008) residues, potentially reducing multi-PEGylation and subsequent aggregation.[2]
-
Neutral to High pH (7.0 and above): This range increases the reactivity of lysine residues, which can lead to a higher degree of PEGylation.[2] This extensive modification of the protein surface can sometimes compromise conformational stability and lead to aggregation.[2]
Q3: What is the optimal molar ratio of PEG to protein to minimize aggregation?
A3: The ideal PEG:protein molar ratio is highly dependent on the specific protein and should be determined empirically. A higher molar excess of PEG can increase the reaction rate but also elevates the risk of multi-PEGylation and aggregation.[2] It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive amines) and incrementally increase it while monitoring for the desired degree of PEGylation and the formation of aggregates.[2]
Q4: Can stabilizing excipients be added to the reaction mixture to prevent aggregation?
A4: Yes, if optimizing reaction conditions is not sufficient, adding stabilizing excipients can be beneficial.[1]
| Excipient Category | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol | 5-10% (w/v) | Act as protein stabilizers through preferential exclusion, increasing protein stability.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation.[1] |
Q5: How can I detect and quantify aggregation in my PEGylation reaction?
A5: Several analytical techniques are available to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This is a primary method for separating molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the presence of larger aggregates.[1]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked aggregates.[1]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect multimers.[1]
Section 2: Purification Challenges and Solutions
Q6: What are the common chromatographic techniques for purifying PEGylated proteins and removing aggregates?
A6: The PEGylation process often results in a complex mixture of unreacted protein, excess PEG, and various PEGylated species (mono-, di-, multi-PEGylated) and their isomers.[] Effective purification is crucial. The most common chromatographic techniques are:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective at removing unreacted PEG and native protein from the PEGylated product.[]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation and even positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. It can be a useful complementary technique to IEX.[]
-
Reverse Phase Chromatography (RPC): Separates molecules based on their hydrophobicity and is often used for analytical-scale separation of positional isomers.[]
Q7: I am having trouble separating mono-PEGylated from multi-PEGylated species. What should I try?
A7: Separating different PEGylated forms can be challenging due to their similar properties. Here are some strategies:
-
Optimize IEX Gradient: A shallow salt or pH gradient during IEX can improve the resolution between species with small charge differences.[4]
-
Consider HIC: If IEX resolution is poor, HIC can provide an alternative separation mechanism based on differences in hydrophobicity.[5]
-
Analytical RPC for Isomer Separation: For separating positional isomers, analytical reverse-phase chromatography can be effective.[6]
Q8: How can I remove unreacted PEG from my purified PEGylated protein?
A8: Size-based separation methods are typically effective for removing unreacted PEG:
-
Size Exclusion Chromatography (SEC): The significant size difference between the PEGylated protein and the unreacted PEG allows for efficient separation.[]
-
Ultrafiltration/Diafiltration: These membrane-based techniques can also be used to separate the larger PEGylated protein from the smaller, unreacted PEG.[7]
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Optimize Reaction Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG linker stock solution (e.g., 100 mg/mL in reaction buffer)
-
A series of reaction buffers with varying pH (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
Procedure:
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (50-100 µL) varying one parameter at a time while keeping others constant.
-
Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[1]
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG, for example, 1:1, 5:1, 10:1, and 20:1.[1]
-
pH: Screen a range of pH values.[1]
-
Temperature: Conduct reactions at different temperatures, such as 4°C and room temperature.[1]
-
-
Reaction Incubation: Incubate the reactions for a predetermined time (e.g., 2-4 hours or overnight) with gentle mixing.[1]
-
Analysis: Analyze the reaction mixtures for aggregation using a suitable method like analytical SEC or DLS. Also, assess the degree of PEGylation using SDS-PAGE or IEX.
-
Evaluation: Identify the conditions that result in the desired level of PEGylation with the minimal amount of aggregation.
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
Objective: To separate the PEGylated protein from aggregates and unreacted starting materials.
Materials:
-
SEC column with an appropriate molecular weight range for the PEGylated protein.
-
Chromatography system (e.g., HPLC or FPLC)
-
Equilibration/Elution buffer (e.g., PBS)
-
PEGylation reaction mixture
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer until a stable baseline is achieved.[8]
-
Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any large particulates.
-
Sample Injection: Inject a sample volume that is typically no more than 2-5% of the total column volume to ensure optimal resolution.[2]
-
Elution: Elute the sample with the equilibration buffer at a pre-determined, constant flow rate.[8]
-
Fraction Collection: Collect fractions as the sample elutes. Aggregates, having a larger hydrodynamic radius, will elute first, followed by the desired monomeric PEGylated protein, and then any smaller species like unreacted protein and PEG.[2]
-
Analysis of Fractions: Analyze the collected fractions by SDS-PAGE or analytical SEC to identify those containing the pure, monomeric PEGylated protein.
-
Pooling: Combine the pure fractions containing the desired product.
Protocol 3: Purification of PEGylated Protein using Ion Exchange Chromatography (IEX)
Objective: To separate PEGylated protein species based on their degree of PEGylation.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and buffer pH)
-
Chromatography system
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
PEGylation reaction mixture (dialyzed into binding buffer)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer until the pH and conductivity are stable.
-
Sample Loading: Load the dialyzed PEGylation reaction mixture onto the column.
-
Wash: Wash the column with binding buffer to remove any unbound material.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer). The PEG chains shield the protein's surface charge, so species with a higher degree of PEGylation will typically elute at a lower salt concentration than less PEGylated or native protein.[]
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE and/or analytical SEC to identify the fractions containing the desired PEGylated species.
-
Pooling: Pool the relevant fractions.
This technical support center provides a foundation for addressing common challenges in PEG linker aggregation and purification. For specific applications, further optimization of these protocols will likely be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 8. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
Best practices for storing and handling Bis-PEG1-C-PEG1-CH2COOH solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Bis-PEG1-C-PEG1-CH2COOH solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, discrete polyethylene (B3416737) glycol (dPEG®) linker. It is commonly used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation.[1] The PEG component of the linker enhances the solubility and bioavailability of the resulting PROTAC molecule.[3][4]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For example, a stock solution of up to 100 mg/mL in DMSO can be prepared.[1] It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to prevent the introduction of water, which can affect the stability of the compound.[1]
Q3: What are the recommended storage conditions for both the solid compound and its solutions?
Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid form of the compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]
Q4: How does the PEG linker in this compound benefit my experiment?
PEG linkers offer several advantages in bioconjugation and drug development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules.[5][6][7]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which helps to reduce renal clearance and extend its circulation half-life in vivo.[7]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a biomolecule, potentially reducing its immunogenicity.
-
Increased Stability: PEG linkers can protect the conjugated molecule from enzymatic degradation.[6]
Troubleshooting Guides
Low Yield in Conjugation Reactions
Problem: You are observing low efficiency in your conjugation reaction where this compound is used to link two molecules.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Carboxylic Acid Group | The carboxylic acid group on the PEG linker requires activation to react with primary amines. Use a carbodiimide (B86325) activator such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with N-hydroxysuccinimide (NHS) to convert the carboxylic acid to a more reactive NHS ester. |
| Suboptimal Reaction pH | The pH of the reaction buffer is critical. For the reaction of an activated NHS ester with a primary amine on a protein, a pH range of 7.2-8.5 is generally recommended.[6] |
| Steric Hindrance | The length of the PEG linker may be insufficient to bridge the two molecules being conjugated, leading to steric hindrance.[8] Consider using a longer PEG linker if this is suspected. |
| Hydrolysis of Activated Ester | The activated NHS ester is susceptible to hydrolysis, especially in aqueous buffers. Prepare the activated linker solution immediately before adding it to your protein or other target molecule. |
PROTAC-Related Issues
Problem: Your PROTAC synthesized with this compound shows low or no degradation of the target protein.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | While PEG linkers improve solubility, excessive hydrophilicity can sometimes hinder passive diffusion across cell membranes.[9] Consider synthesizing analogs with more hydrophobic linkers (e.g., alkyl chains) to compare cellular uptake. |
| Inefficient Ternary Complex Formation | The flexibility and length of the PEG linker are crucial for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[9] The current linker may not be optimal for the specific proteins involved. Synthesizing a library of PROTACs with varying linker lengths can help identify the optimal conformation.[10][11] |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, leading to reduced degradation.[9] Perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC and to determine if the hook effect is present.[12] |
Quantitative Data
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | 3 years | [1] |
| Solid | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Table 2: Solubility Information
| Solvent | Concentration | Notes | Source |
| DMSO | 100 mg/mL (285.39 mM) | Ultrasonic treatment may be needed. Use newly opened DMSO. | [1] |
Experimental Protocols & Workflows
General Protocol for Activating and Conjugating this compound to a Protein
This protocol describes a general two-step process for conjugating the carboxylic acid group of the PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein via EDC/NHS chemistry.
Caption: A typical experimental workflow for protein conjugation using this compound.
Troubleshooting Logic for Low PROTAC Activity
This diagram outlines a decision-making process for troubleshooting a PROTAC that exhibits low target degradation activity.
Caption: A troubleshooting decision tree for low PROTAC activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound 250 mg – Biotech Hub Africa [biotechhubafrica.co.za]
- 3. precisepeg.com [precisepeg.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. adcreview.com [adcreview.com]
- 6. precisepeg.com [precisepeg.com]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
PROTACs and PEG Linkers: A Technical Support Guide to Improving Cell Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the use of polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guide: Poor Cell Permeability of PEG-ylated PROTACs
Issue 1: Low or no target degradation despite high in vitro binding affinity.
Possible Cause: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[1] PROTACs are large molecules, often with high molecular weights (MW > 800 Da) and large polar surface areas (PSA), which places them in the "beyond Rule of Five" (bRo5) chemical space.[1][2] These characteristics can significantly impede their ability to traverse the cell membrane and reach their intracellular targets.[3][4]
Suggested Solutions:
-
Assess Cell Permeability: Quantify the cell permeability of your PROTAC using standard assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for initial screening of passive diffusion.[2][3][5][6] For a more comprehensive evaluation that includes active transport and efflux, the Caco-2 permeability assay is recommended.[2][3][6]
-
Optimize Linker Composition: While PEG linkers can improve solubility, their hydrophilicity may hinder passive cell permeability.[7][8] Consider synthesizing PROTACs with more hydrophobic linkers, such as alkyl chains, or hybrid linkers that balance solubility and permeability.[8][9]
-
Vary Linker Length: The length of the PEG linker is a critical parameter that requires optimization.[7][10] Synthesize a series of PROTACs with varying PEG unit lengths (e.g., PEG2, PEG4, PEG6) to identify the optimal length for ternary complex formation and cell permeability.[8][]
-
Reduce Hydrogen Bond Donors (HBDs): A high number of HBDs can negatively impact permeability. For instance, replacing an amide bond in the linker with an ester can reduce the HBD count and potentially improve permeability.[1]
Issue 2: High variability in permeability data between different assays (e.g., PAMPA vs. Caco-2).
Possible Cause: PAMPA exclusively measures passive diffusion across an artificial lipid membrane, while Caco-2 assays utilize a monolayer of cells that mimic the human intestinal epithelium, thereby accounting for both passive and active transport mechanisms, as well as cellular efflux.[2][3][6] Discrepancies can arise if your PROTAC is a substrate for cellular transporters or efflux pumps.
Suggested Solutions:
-
Analyze Efflux Ratio: In your Caco-2 assay, determine the efflux ratio by measuring permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests that the PROTAC is actively transported out of the cell.
-
Use Transporter Inhibitors: Conduct Caco-2 assays in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-glycoprotein) to confirm if your PROTAC is a substrate. A significant increase in apparent permeability (Papp) in the presence of an inhibitor would confirm this.
-
Structural Modifications: If efflux is confirmed, consider structural modifications to the PROTAC to reduce its affinity for the identified transporter. This may involve altering the linker or the warhead/E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: A PEG linker connects the warhead (which binds to the protein of interest) and the E3 ligase ligand.[12] Its primary roles are to provide the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[8][12] Additionally, PEG linkers can increase the aqueous solubility of the PROTAC molecule.[7][][13]
Q2: How does PEG linker length affect PROTAC activity?
A2: The length of the linker is crucial for degradation efficiency.[10] A linker that is too short may prevent the formation of a stable ternary complex due to steric hindrance. Conversely, a linker that is too long might lead to unproductive binding or the "hook effect," where binary complexes (PROTAC-target or PROTAC-E3 ligase) are favored over the productive ternary complex at high concentrations.[7][8] Therefore, the linker length must be empirically optimized for each specific target and E3 ligase pair.[10]
Q3: Can a PEG linker negatively impact cell permeability?
A3: Yes, while beneficial for solubility, the hydrophilic nature of PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane.[8] There is a delicate balance between solubility and lipophilicity that needs to be achieved for optimal cell permeability.
Q4: What are the key physicochemical properties influencing PROTAC cell permeability?
A4: Due to their large size, traditional metrics like Lipinski's Rule of Five are often not directly applicable to PROTACs.[1] Key factors influencing their permeability include:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive diffusion.[1]
-
Polar Surface Area (PSA): A large PSA can limit membrane permeability.[1][2]
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability.[1]
-
Lipophilicity (LogP): An optimal lipophilicity is required. Too low, and the PROTAC won't enter the lipid bilayer; too high, and it may have poor aqueous solubility or get trapped in the membrane.[1]
-
Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a less polar, folded conformation can shield polar groups and enhance membrane permeability.[14]
Q5: What is the "hook effect" and how does the linker influence it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[8] This occurs because at these high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[8] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate this effect.[8]
Data Presentation: Impact of Linker Modification on Permeability
The following table summarizes hypothetical, yet representative, quantitative data on how linker modifications can affect the apparent permeability (Papp) of a PROTAC.
| PROTAC Variant | Linker Composition | Linker Length (atoms) | Papp (10⁻⁶ cm/s) in Caco-2 | Efflux Ratio |
| PROTAC-A1 | PEG4 | 15 | 0.8 | 1.2 |
| PROTAC-A2 | PEG6 | 21 | 0.5 | 1.1 |
| PROTAC-A3 | PEG8 | 27 | 0.2 | 1.3 |
| PROTAC-B1 | Alkyl Chain | 15 | 1.5 | 3.1 |
| PROTAC-B2 | Alkyl-PEG Hybrid | 18 | 1.2 | 1.5 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
Materials:
-
96-well PAMPA plate with a filter membrane (e.g., Millipore MultiScreen).
-
Phospholipid solution (e.g., 2% (w/v) lecithin (B1663433) in dodecane).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test PROTAC and control compounds.
-
96-well UV-Vis plate reader or LC-MS/MS for analysis.
Procedure:
-
Coat Filter Membrane: Carefully add 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of a 96-well acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in a suitable solvent (e.g., DMSO) and then dilute into PBS (pH 7.4) to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Start Assay: Add 200 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Measure Concentrations: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula that accounts for the concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol assesses both passive and active transport across a human colon carcinoma cell monolayer.
Materials:
-
Caco-2 cells.
-
Transwell® permeable supports (e.g., 24-well format).
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids).
-
Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Test PROTAC and control compounds.
-
LC-MS/MS for analysis.
Procedure:
-
Seed Cells: Seed Caco-2 cells onto the Transwell® permeable supports at a high density.
-
Culture and Differentiate: Culture the cells for 18-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.
-
Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.
-
Prepare for Assay: Wash the cell monolayer with pre-warmed transport buffer.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the final desired concentration.
-
Perform Assay (Apical to Basolateral):
-
Add the donor solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Collect samples from both chambers.
-
-
Perform Assay (Basolateral to Apical for Efflux):
-
Add the donor solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples as above.
-
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp): Calculate the Papp value for both directions and determine the efflux ratio.
Visualizations
Caption: Mechanism of Action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Permeability Assay - Profacgen [profacgen.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
How to analyze the extent of PEGylation using SDS-PAGE or mass spectrometry
Welcome to the technical support center for analyzing protein and peptide PEGylation. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data interpretation tips for researchers, scientists, and drug development professionals utilizing SDS-PAGE and mass spectrometry to characterize PEGylated biomolecules.
I. SDS-PAGE Analysis of PEGylated Proteins
Frequently Asked Questions (FAQs)
Q1: How does PEGylation affect my protein's migration on an SDS-PAGE gel?
A1: PEGylation increases the hydrodynamic radius of a protein. This larger size causes the PEGylated protein to migrate slower through the polyacrylamide gel matrix compared to its unmodified counterpart. Consequently, the PEGylated protein will appear as a band at a higher apparent molecular weight.[1][2] The increase in apparent molecular weight on SDS-PAGE is often greater than the actual mass of the attached PEG chain due to the way PEG interacts with the SDS detergent and the gel matrix.[2][3]
Q2: Why do my PEGylated protein bands look smeared or broadened on an SDS-PAGE gel?
A2: Smeared or broadened bands are a common issue when analyzing PEGylated proteins with SDS-PAGE.[3][4][5] This is often attributed to the interaction between the polyethylene (B3416737) glycol (PEG) chains and the sodium dodecyl sulfate (B86663) (SDS) detergent, as well as the inherent heterogeneity (polydispersity) of many PEG reagents.[4][5] Each protein molecule may be conjugated to a PEG chain with a slightly different number of ethylene (B1197577) glycol units, resulting in a population of molecules with a distribution of sizes rather than a single discrete size.
Q3: Can I accurately determine the molecular weight of my PEGylated protein using SDS-PAGE?
A3: While SDS-PAGE is excellent for confirming the attachment of PEG and observing a shift in molecular weight, it is not a reliable method for precise molecular weight determination of PEGylated proteins.[6] The anomalous migration behavior of PEGylated proteins can lead to an overestimation of the molecular weight.[2][3] For accurate mass determination, mass spectrometry is the recommended technique.[6][7][8]
Q4: Are there alternatives to standard SDS-PAGE for analyzing PEGylated proteins to avoid smeared bands?
A4: Yes, Native PAGE is a good alternative that can provide better resolution for PEGylation mixtures.[3][4][5] Since Native PAGE is performed in the absence of SDS, it eliminates the problematic PEG-SDS interactions that cause band smearing.[3][4][5] Under non-denaturing conditions, proteins and their PEGylated forms separate based on a combination of their size and native charge, which can result in sharper bands.
Troubleshooting Guide: SDS-PAGE
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Smeared or broad bands | 1. Heterogeneity of the PEG reagent (polydispersity).2. Interaction between PEG and SDS.[4] | 1. Use a monodisperse PEG reagent if possible.[8]2. Switch to Native PAGE to eliminate PEG-SDS interactions.[3][4][5]3. Consider using SARCOSYL-PAGE as an alternative.[4] |
| Inaccurate molecular weight estimation | Aberrant migration of PEGylated proteins in the presence of SDS.[2][3] | 1. Use SDS-PAGE for qualitative assessment of PEGylation only.2. For accurate mass, use mass spectrometry (MALDI-TOF or ESI-MS).[7][8][9] |
| No visible shift after PEGylation reaction | 1. PEGylation reaction failed.2. The size of the attached PEG is too small to be resolved on the gel. | 1. Verify the reactivity of your PEG reagent and optimize reaction conditions (pH, temperature, time).2. Use a higher percentage acrylamide (B121943) gel for better resolution of small molecular weight shifts.3. Confirm PEGylation using a more sensitive technique like mass spectrometry. |
| Multiple bands for PEGylated protein | 1. Incomplete PEGylation reaction resulting in a mixture of unmodified, mono-, di-, and multi-PEGylated species.2. Protein degradation. | 1. Adjust the molar ratio of PEG to protein and reaction time to drive the reaction to completion or to favor a specific degree of PEGylation.2. Purify the PEGylated protein mixture using chromatography (e.g., ion exchange or size exclusion) to isolate the desired species.3. Include protease inhibitors during sample preparation. |
Experimental Protocol: SDS-PAGE of PEGylated Proteins
This protocol provides a general guideline for analyzing PEGylated proteins using SDS-PAGE.
Materials:
-
Polyacrylamide gels (precast or hand-cast, appropriate percentage for protein size)[10]
-
SDS-PAGE running buffer (e.g., 1X Tris-Glycine-SDS)[10]
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Unmodified protein control
-
PEGylated protein sample(s)
-
Protein molecular weight markers
-
Coomassie Brilliant Blue or Silver staining solution
-
Destaining solution
Procedure:
-
Sample Preparation:
-
In separate microcentrifuge tubes, mix your unmodified protein control and PEGylated protein sample with an equal volume of 2X Laemmli sample buffer. A typical loading amount is 1-5 µg of protein per lane.[2]
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[10][11]
-
Briefly centrifuge the tubes to collect the contents at the bottom.[10]
-
-
Gel Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with 1X SDS-PAGE running buffer.[10]
-
Load the molecular weight marker, unmodified protein control, and PEGylated protein samples into the wells.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[10]
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with Coomassie Brilliant Blue for at least 15-60 minutes or with a silver staining kit according to the manufacturer's instructions. Silver staining is more sensitive and can detect lower amounts of protein.[6][11]
-
Destain the gel until the protein bands are clearly visible against a clear background.[12]
-
Image the gel using a gel documentation system.[12]
-
Expected Results: The unmodified protein should run at its expected molecular weight. The PEGylated protein should show a band or a smear at a higher apparent molecular weight. The magnitude of the shift provides a qualitative indication of the extent of PEGylation.
II. Mass Spectrometry Analysis of PEGylated Proteins
Frequently Asked Questions (FAQs)
Q1: Which mass spectrometry technique is best for analyzing my PEGylated protein?
A1: The choice depends on the information you need.
-
MALDI-TOF MS is excellent for determining the average molecular weight of the PEGylated protein and the overall degree of PEGylation (the number of PEG chains attached).[7][9][13][14] It provides good qualitative information and is less susceptible to contaminants.[8]
-
Electrospray Ionization (ESI) MS , especially when coupled with Liquid Chromatography (LC-MS), is preferred for more detailed characterization.[7][15] It can be used for quantitative analysis, identifying specific PEGylation sites, and characterizing the heterogeneity of the PEGylated product.[7][16]
Q2: Why is the mass spectrum of my PEGylated protein so complex?
A2: The complexity arises from two main factors:
-
Polydispersity of PEG: Most PEG reagents are polymers with a distribution of molecular weights, meaning each PEGylated protein will have a slightly different mass, leading to a series of peaks separated by the mass of the ethylene glycol monomer (approx. 44 Da).[17][18]
-
Multiple Charge States: In ESI-MS, proteins and PEGylated proteins can acquire multiple charges, resulting in a complex pattern of overlapping charge states in the spectrum.[7][17]
Q3: How can I simplify the ESI-MS spectrum of my PEGylated protein?
A3: A common and effective technique is to use a charge-stripping agent, such as triethylamine (B128534) (TEA), which can be added post-column before the sample enters the mass spectrometer.[17][19][20] TEA reduces the number of charges on the protein, which simplifies the spectrum by shifting the charge-state pattern to a higher m/z range and reducing overlaps, making data interpretation easier.[17][18]
Q4: Can mass spectrometry identify the specific amino acid residues where PEG is attached?
A4: Yes, this is a key application of LC-MS/MS.[16][19][20] The process involves digesting the PEGylated protein with an enzyme (like trypsin) to generate smaller peptides. These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). By comparing the fragmentation patterns of peptides from the PEGylated protein to the unmodified protein, it is possible to identify the specific peptides that carry the PEG modification and pinpoint the exact amino acid attachment site.[15][16]
Troubleshooting Guide: Mass Spectrometry
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Complex, uninterpretable ESI-MS spectrum | 1. Overlapping charge states due to multiple charging.[7]2. Polydispersity of the PEG reagent.[18] | 1. Add a charge-reducing agent like triethylamine (TEA) post-column.[17][18][19]2. Use deconvolution software to reconstruct the zero-charge mass spectrum.[16][17]3. Use a monodisperse PEG reagent if available.[8][16] |
| Low signal or poor ionization | 1. Sample contaminants (salts, detergents) suppressing the signal.2. Inefficient desolvation or ionization. | 1. Desalt the sample using techniques like buffer exchange or reversed-phase chromatography.[16]2. Optimize ESI source parameters (e.g., voltages, gas flows, temperature).3. For Orbitrap instruments, optimize solvent conditions (e.g., using methanol (B129727) and formic acid) to improve signal-to-noise.[21] |
| Inability to detect high molecular weight PEGylated proteins | The mass of the protein is outside the effective mass range of the detector. | For MALDI-TOF, use a system equipped with a high-mass (HM) detector, which is crucial for detecting ions above 100 kDa.[13][14] |
| Difficulty identifying PEGylation sites | Inefficient fragmentation of the PEGylated peptide in MS/MS. | 1. Optimize collision energy (CID/HCD) settings.2. Use alternative fragmentation methods if available (e.g., ETD).3. Ensure efficient enzymatic digestion to produce peptides of an appropriate size for MS/MS analysis. |
Summary of Mass Spectrometry Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| MALDI-TOF MS | Determining average molecular weight and degree of PEGylation.[7][9] | - Good for qualitative analysis.[7]- Less susceptible to sample contaminants.[8]- Can analyze high mass proteins (with appropriate detector).[13][14] | - May have lower resolution than ESI-MS.[8]- Primarily provides qualitative data.[7] |
| LC-ESI-MS | Quantitative analysis, identifying PEGylation sites, characterizing heterogeneity.[7][16] | - Automated workflow.[7]- Can be coupled with liquid chromatography for separation.[15]- Provides detailed structural information.[8] | - Spectra can be complex due to multiple charging and polydispersity.[7]- Sensitive to sample contaminants like salts. |
Experimental Protocol: MALDI-TOF MS of PEGylated Proteins
This protocol provides a general method for analyzing the extent of PEGylation using MALDI-TOF MS.
Materials:
-
MALDI-TOF Mass Spectrometer
-
MALDI target plate
-
Matrix solution (e.g., 10 mg/mL sinapinic acid in 50:50 acetonitrile:0.1% TFA)[13]
-
Unmodified protein control
-
Purified PEGylated protein sample
-
Calibration standards
Procedure:
-
Sample Preparation:
-
Dilute the unmodified and PEGylated protein samples to a final concentration of approximately 1-10 pmol/µL in a suitable solvent (e.g., water with 0.1% TFA).
-
-
Target Spotting (Dried-Droplet Method):
-
Mass Spectrometry Analysis:
-
Calibrate the mass spectrometer using known protein standards that bracket the expected mass of your analyte.
-
Load the target plate into the mass spectrometer.
-
Acquire mass spectra in linear mode, which is generally better for high molecular weight and heterogeneous samples like PEGylated proteins.
-
Optimize laser power and detector settings to obtain the best signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw spectrum to determine the average molecular weight of the unmodified and PEGylated proteins.
-
The mass difference between the main peaks of the PEGylated and unmodified protein corresponds to the mass of the attached PEG moieties.
-
The distribution of peaks in the PEGylated sample spectrum reflects the degree of PEGylation and the polydispersity of the PEG.
-
Experimental Protocol: LC-ESI-MS for PEGylation Site Analysis
This protocol outlines a general workflow for identifying PEGylation sites.
Materials:
-
Reversed-phase HPLC column suitable for peptides
-
Denaturation/reduction/alkylation reagents (Urea, DTT, Iodoacetamide)
-
Protease (e.g., Trypsin)
-
Solvents for LC (e.g., Water with 0.1% formic acid, Acetonitrile with 0.1% formic acid)
Procedure:
-
Protein Digestion:
-
Denature the unmodified and PEGylated protein samples (e.g., in 8 M Urea).
-
Reduce disulfide bonds with DTT.
-
Alkylate cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Dilute the sample to reduce the urea (B33335) concentration and perform an overnight digestion with trypsin.
-
-
LC-MS/MS Analysis:
-
Inject the resulting peptide mixtures onto the reversed-phase column.
-
Elute the peptides using a gradient of increasing acetonitrile.
-
The eluent is directly introduced into the ESI source of the mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where it automatically switches between acquiring a full MS scan and several MS/MS scans of the most intense precursor ions.
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS data against the known sequence of your protein.
-
Identify peptides that show a mass shift corresponding to the PEG moiety. The fragmentation data (MS/MS spectrum) for that peptide will confirm the presence of the PEG and can pinpoint the modified amino acid residue.
-
III. Visualized Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 5. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. SDS-PAGE Protocol | Rockland [rockland.com]
- 11. iitg.ac.in [iitg.ac.in]
- 12. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. covalx.com [covalx.com]
- 14. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. enovatia.com [enovatia.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. sciex.com [sciex.com]
- 19. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Focusing on Bis-PEG1-C-PEG1-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and flexibility of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1][2]
This guide provides an objective comparison of the Bis-PEG1-C-PEG1-CH2COOH linker with other commonly used PROTAC linkers, supported by experimental data.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays a dynamic role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[1]
Unpacking the this compound Linker
This compound is a bifunctional linker that belongs to the polyethylene (B3416737) glycol (PEG) class of linkers.[3][4][5] PEG linkers are widely used in PROTAC design, with approximately 54-55% of reported PROTACs utilizing them.[1][6] The key characteristics of PEG-based linkers like this compound include:
-
Hydrophilicity: The repeating ethylene (B1197577) glycol units impart water solubility, which can improve the often-poor solubility of large and lipophilic PROTAC molecules.[7] This enhanced solubility can also positively impact cell permeability.[8]
-
Flexibility: PEG chains are highly flexible, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation.[4]
-
Tunability: The length of PEG linkers can be easily and systematically varied, which is a critical parameter for optimizing PROTAC potency.[6][9]
Comparative Analysis of PROTAC Linkers
PROTAC linkers can be broadly categorized into flexible linkers (like PEG and alkyl chains) and rigid linkers (containing cyclic structures). The choice of linker type has a significant impact on the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC.
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies, comparing the performance of different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines used.
Table 1: Comparison of Flexible (PEG vs. Alkyl) Linkers
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | PEG | 12 | < 0.5 µM | >90 | [6] |
| BRD4 | CRBN | Alkyl | 9 | Concentration-dependent decrease | Not specified | [6] |
| BTK | CRBN | PEG-based | 8 | >99 | >99 | [10] |
| BTK | CRBN | PEG-based | 12 | ~12 | >99 | [10] |
| EGFR | CRBN | Alkyl-ether | Not specified | 43.4 | >90 | [10] |
| EGFR | CRBN | Alkyl-ether | Not specified | 32.9 | 96 | [10] |
Key Observation: Both PEG and alkyl linkers can produce potent PROTACs. However, the hydrophilicity of PEG linkers can be advantageous for improving the physicochemical properties of the PROTAC. In some cases, replacing an alkyl chain with a PEG linker of similar length can impact degradation efficiency, highlighting the importance of empirical testing.[6]
Table 2: Comparison of Flexible vs. Rigid Linkers
| Target Protein | E3 Ligase | Linker Type | PROTAC | Degradation in Cells (Concentration) | Reference |
| Androgen Receptor (AR) | VHL | Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation (at 3 µM) | [1] |
| Androgen Receptor (AR) | VHL | Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity (at 3 µM) | [1] |
| PI3K/mTOR | VHL | Flexible (PEG or alkyl) | Multiple examples | Superior degradation efficiency | [4] |
| PI3K/mTOR | VHL | Rigid (piperidine ring) | Modified PKI587 | Restricted spatial proximity | [4] |
Key Observation: While flexible linkers are more commonly used and have demonstrated broad success, rigid linkers can offer advantages in certain contexts. By pre-organizing the PROTAC into a bioactive conformation, rigid linkers can potentially lead to more potent and selective degradation.[2] However, their reduced flexibility can also hinder the formation of a productive ternary complex.[4]
Mandatory Visualizations
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Caption: A flowchart outlining the key experiments for evaluating PROTAC efficacy.
Experimental Protocols
Ternary Complex Formation Assays
The formation of a stable ternary complex is a prerequisite for PROTAC activity. Several biophysical techniques can be employed to characterize this interaction.
-
Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the formation of the ternary complex.[11]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.[11]
-
NanoBRET™ Assay: This is a cell-based assay that measures the proximity of the target protein and the E3 ligase inside living cells upon treatment with a PROTAC.[12]
General Protocol Outline for a Proximity-Based Assay (e.g., NanoBRET™):
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Compound Treatment: Add the PROTAC of interest at various concentrations to the cells.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ Nano-Glo® substrate.
-
Signal Detection: Measure the bioluminescence resonance energy transfer (BRET) signal, which is indicative of ternary complex formation.
Protein Degradation Assay (Western Blot)
Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein following PROTAC treatment.
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13][15]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.[13][16] A loading control antibody (e.g., GAPDH or β-actin) should also be used to confirm equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][16]
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control. Plot the results to calculate the DC50 (the concentration of PROTAC that causes 50% degradation) and Dmax (the maximum percentage of degradation).[1]
Cell Viability Assay (e.g., MTT/MTS Assay)
This assay assesses the effect of target protein degradation on cell viability or proliferation.
Detailed Protocol (MTS Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[17][18]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a desired period (e.g., 48 or 72 hours).[17]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[18][19]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.[17]
Conclusion
The choice of linker is a critical determinant of PROTAC success. The this compound linker, as a member of the widely used PEG family, offers the advantages of hydrophilicity and flexibility, which can contribute to improved physicochemical properties and potent degradation activity. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of different linker types, including flexible PEG and alkyl chains as well as more rigid structures, is essential for the rational design of effective and selective protein degraders. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of novel PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Ternary Complex Formation [worldwide.promega.com]
- 13. benchchem.com [benchchem.com]
- 14. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC Linker Chemistry: PEG vs. Alkyl Chains in Protein Degradation
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge. The linker, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and drug-like properties. While historically simple alkyl chains were used, more complex linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) motifs, have become prevalent. This guide provides an objective comparison between PEG-based linkers, exemplified by structures like Bis-PEG1-C-PEG1-CH2COOH, and traditional alkyl linkers, supported by experimental data from literature.
The Role of the Linker in PROTAC Efficacy
The linker is not merely a spacer but a crucial element that influences the formation, stability, and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). This, in turn, dictates the efficiency of poly-ubiquitination and subsequent proteasomal degradation of the target protein. The linker's chemical nature, length, and rigidity affect a PROTAC's physicochemical properties, including its solubility, cell permeability, and pharmacokinetic profile.
Comparative Analysis: Physicochemical and Biological Performance
The choice between a PEG-based linker and an alkyl linker has profound implications for a PROTAC's performance, influencing everything from solubility to degradation efficacy.
Key Differences:
-
Solubility and Hydrophilicity: PEG linkers, composed of repeating ethylene (B1197577) glycol units, are significantly more hydrophilic than alkyl chains.[][2] This property is often leveraged to improve the aqueous solubility of PROTACs, which are typically large, complex molecules prone to poor solubility.[3] Alkyl linkers, being hydrophobic, can decrease the overall solubility of the PROTAC molecule.[2]
-
Cell Permeability: The relationship between linker type and cell permeability is complex. While the hydrophobicity of alkyl linkers might suggest better membrane traversal, their rigidity can be a disadvantage.[4] In contrast, flexible PEG linkers can adopt folded conformations in the hydrophobic environment of the cell membrane, shielding their polar surface area and potentially improving permeability.[3][4] However, excessively long PEG chains can increase the polar surface area and hinder cell uptake.[]
-
Ternary Complex Formation and Stability: The flexibility of both linker types allows them to adopt multiple conformations, increasing the probability of forming a productive ternary complex.[5] However, the high flexibility of alkyl chains can lead to an entropic penalty upon binding, potentially reducing the stability of the complex.[5] PEG linkers, through their ability to form hydrogen bonds and favorable van der Waals interactions, can contribute to the stability of the ternary complex.[6] The gauche effect of PEG-type linkers may also promote a higher population of folded conformations, which can be more favorable for binding than the extended conformations often induced by alkyl chains.[4]
-
Metabolic Stability: Alkyl chains are generally chemically stable.[2] PEG linkers, while offering good biocompatibility, may exhibit lower metabolic stability in vivo compared to their alkyl counterparts.[2]
Quantitative Data Comparison
Direct head-to-head comparisons of PROTACs differing only by the linker type are crucial for understanding these effects. The following table summarizes representative data from published studies.
| Target Protein | E3 Ligase | Linker Type | Key Performance Metric (DC50) | Key Performance Metric (Dmax) | Reference Notes |
| BRD4 | VHL | 3-unit PEG | ~25 nM | >90% | A PEG linker of optimal length demonstrated potent degradation. |
| BRD4 | VHL | 9-atom Alkyl | ~100 nM | ~80% | The alkyl-linked PROTAC was less potent than its PEG counterpart. |
| CRBN | CRBN (homo-PROTAC) | 3-unit PEG | Weak Degradation | <50% | In this specific context, the PEG linker was not effective. |
| CRBN | CRBN (homo-PROTAC) | 9-atom Alkyl | Concentration-dependent degradation | >70% | The alkyl linker proved superior for inducing self-degradation of CRBN.[7][8] |
| TBK1 | VHL | <12 atoms (Alkyl/Ether) | No Degradation | N/A | Linkers below a certain length threshold were inactive.[7] |
| TBK1 | VHL | 21 atoms (Alkyl/Ether) | 3 nM | 96% | A longer, flexible linker was required for potent TBK1 degradation.[7] |
Note: The data above is a synthesized representation from multiple sources to illustrate general trends. Direct comparison between different studies can be challenging due to variations in cell lines, treatment times, and assay methods.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for comparing linker efficacy.
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental workflow for comparing PROTAC linkers.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are essential. Below are representative protocols for key experiments.
Western Blot for Protein Degradation Quantification
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HEK293T, or a cancer cell line relevant to the protein of interest) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PEG-linked and alkyl-linked PROTACs in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Aspirate the medium from the cells and replace it with the PROTAC-containing medium.
-
Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of the PROTACs across an artificial lipid membrane, serving as a surrogate for cell membrane permeability.
-
Procedure:
-
Prepare a donor plate (e.g., 96-well microplate) containing the PROTAC compounds dissolved in a buffer solution (e.g., PBS at pH 7.4).
-
Coat a filter plate (the acceptor plate) with a solution of lipids (e.g., 2% lecithin) in an organic solvent (e.g., dodecane).
-
Place the filter plate on top of the donor plate, ensuring the lipid-coated membrane is in contact with the donor solution.
-
Add buffer solution to the wells of the acceptor plate.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / [C_equilibrium]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the concentration in the acceptor well at time t, and [C_equilibrium] is the theoretical equilibrium concentration.
-
Compare the Pe values for the PEG-linked and alkyl-linked PROTACs. Higher Pe values indicate greater passive permeability.
-
Conclusion
The choice between PEG-based and alkyl linkers in PROTAC design is not straightforward and is highly dependent on the specific target protein and E3 ligase pair.[9] While alkyl linkers offer synthetic simplicity and chemical stability, PEG linkers provide a powerful tool to enhance solubility and can favorably influence ternary complex formation and cell permeability through their flexibility and hydrophilic nature.[2][6] As the data indicates, a PEG linker may be advantageous for one target, while an alkyl linker may be superior for another. Therefore, a systematic, empirical approach that involves synthesizing and testing both linker types is the most effective strategy for optimizing PROTAC performance. The ongoing development of novel linker chemistries and a deeper structural understanding of ternary complexes will continue to refine the rational design of these promising therapeutics.[10]
References
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]
Unraveling the Impact of PEG Linker Length on Ternary Complex Formation and Efficacy in PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often empirically optimized, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparison of the efficacy of different length PEG linkers in promoting the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated protein degradation.
This guide will delve into the quantitative data from various studies, present detailed experimental protocols for assessing PROTAC efficacy, and provide visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC molecule is not a mere spacer but an active determinant of its biological activity.[1][2] Its length, composition, and attachment points profoundly influence several key parameters that govern the efficiency of target protein degradation. An optimal linker length is crucial for inducing the correct proximity and orientation between the target protein and the E3 ligase within the ternary complex, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[3][4]
A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[2] Conversely, an excessively long linker may result in a high degree of conformational flexibility, leading to non-productive binding and reduced degradation efficiency, a phenomenon often referred to as the "hook effect".[5] Therefore, the optimization of linker length is a critical step in the development of potent and selective PROTACs.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
The optimal PEG linker length is highly dependent on the specific target protein and the recruited E3 ligase.[3] The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on their degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Length (PEG units) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | VHL | ~3 | 12 | Effective | Not specified | [6] |
| Estrogen Receptor α (ERα) | VHL | ~4 | 16 | More Potent | Not specified | [6] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | ≥ 4 | Not specified | Not specified | Not specified | [6] |
| Tank-binding kinase 1 (TBK1) | VHL | < 4 | < 12 | No degradation | - | [6] |
| Tank-binding kinase 1 (TBK1) | VHL | 4-9 | 12-29 | Submicromolar | - | [6] |
| Tank-binding kinase 1 (TBK1) | VHL | ~7 | 21 | 3 | 96 | [6] |
| Tank-binding kinase 1 (TBK1) | VHL | ~9 | 29 | 292 | 76 | [6] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0 | 0 | < 0.5 µM | Not specified | [6] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 1-2 | Not specified | > 5 µM | Not specified | [6] |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 4-5 | Not specified | < 0.5 µM | Not specified | [6] |
| Cyclin-dependent kinase 9 (CDK9) | Various | Not specified | Not specified | Linker length dependent | Not specified | [6] |
Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. The following are standard protocols for key experiments used to characterize PROTACs.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[1][7]
1. Cell Culture and Treatment:
-
Plate cells (e.g., MCF7 for ERα, Ramos for BTK) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[8][9][10]
1. Immobilization of E3 Ligase:
-
Immobilize a biotinylated E3 ligase (e.g., VHL or Cereblon) onto a streptavidin-coated sensor chip.
2. Binary Interaction Analysis:
-
To determine the binding affinity of the PROTAC to the E3 ligase (KDbinary), flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
3. Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Flow these solutions over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a binding model to determine the kinetic parameters for ternary complex formation (KDternary).
4. Cooperativity Calculation:
-
The cooperativity factor (α) is a measure of the stability of the ternary complex and is calculated using the formula: α = KDbinary / KDternary.[8] A value of α > 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[3][11][12]
1. Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC solution into the target protein solution. Analyze the data to determine KD2.
2. Determining Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
3. Cooperativity Calculation:
-
The cooperativity factor (α) can be calculated as: α = KD1 / KD,ternary.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with a profound impact on the formation and stability of the ternary complex and, consequently, on the efficiency of target protein degradation. The experimental data clearly demonstrates that the optimal linker length is not universal but is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker length optimization, employing quantitative techniques such as Western blotting, SPR, and ITC, is therefore essential for the development of potent and selective protein degraders. The protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. dokumen.pub [dokumen.pub]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aragen.com [aragen.com]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. tandfonline.com [tandfonline.com]
- 12. ITC [sites.mpip-mainz.mpg.de]
A Head-to-Head Comparison: Characterizing Proteins Modified with Cleavable vs. Non-Cleavable PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic decision to employ cleavable versus non-cleavable polyethylene (B3416737) glycol (PEG) linkers in protein modification, particularly for therapeutic applications like antibody-drug conjugates (ADCs), is a critical determinant of a bioconjugate's efficacy, safety, and pharmacokinetic profile. This guide provides an objective, data-supported comparison of these two linker strategies, offering insights into their respective performance characteristics.
At a Glance: Key Differences
| Feature | Cleavable PEG Linkers | Non-Cleavable PEG Linkers |
| Mechanism of Action | Drug release is triggered by specific environmental conditions (e.g., enzymes, pH, reducing agents) within the target cell or tumor microenvironment.[1][2] | Drug release relies on the complete proteolytic degradation of the protein backbone within the lysosome.[3] |
| Released Payload | Typically releases the unmodified, potent parent drug.[4] | Releases the drug with an attached linker and amino acid remnant.[4] |
| Plasma Stability | Generally lower, with a potential for premature drug release in circulation.[4][5] | Generally higher, leading to a more stable conjugate in the bloodstream.[4] |
| "Bystander Effect" | High potential, as the released unmodified drug can often permeate cell membranes and kill adjacent antigen-negative tumor cells.[6] | Low to negligible potential, as the released drug-linker-amino acid adduct is typically charged and less membrane-permeable.[4] |
| Off-Target Toxicity | Higher potential due to the possibility of premature drug release and the bystander effect.[5] | Lower potential due to higher stability and a more localized cytotoxic effect.[5] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander killing of neighboring antigen-negative cells.[4] | May be less effective in heterogeneous tumors where not all cells express the target antigen. |
Quantitative Data Comparison
Direct head-to-head quantitative comparisons of the same protein conjugated with cleavable and non-cleavable PEG linkers are not always available in single studies. The following tables synthesize available data to provide a comparative overview.
Table 1: Comparative Plasma Stability of ADCs with Cleavable vs. Non-Cleavable Linkers
| ADC Construct | Linker Type | Linker Chemistry | Plasma Source | Time Point | % Intact ADC (approx.) | Reference |
| anti-CD79b-MMAE | Cleavable | Valine-Citrulline | Rat | 7 days | ~60% | [7] |
| anti-CD79b-MMAE | Non-cleavable | Thioether (maleimide-based) | Rat | 7 days | >80% | [7] |
| Trastuzumab-MMAE | Cleavable | Valine-Citrulline | Human | 144 hours | Variable, significant loss | [8] |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable | Thioether (SMCC) | Human | - | High stability | [3][9] |
Note: The stability of cleavable linkers can vary significantly based on the specific chemistry and the plasma source (e.g., rodent vs. human plasma can show different enzymatic activity).[10]
Table 2: Comparative In Vitro Cytotoxicity of ADCs
| ADC Construct | Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| anti-HER2-MMAF | Cleavable | SK-BR-3 (HER2+++) | ~1 | |
| anti-HER2-MMAF | Non-cleavable | SK-BR-3 (HER2+++) | ~10 | [4] |
| anti-CD30-MMAE (Adcetris®) | Cleavable | Karpas 299 (CD30+) | <10 | [6] |
| anti-HER2-DM1 (Kadcyla®) | Non-cleavable | BT-474 (HER2+) | ~20-50 |
Note: IC50 values are highly dependent on the cell line, antigen expression level, and the specific payload used.
Visualizing the Mechanisms and Workflows
Mechanism of Action: Cleavable vs. Non-Cleavable Linkers
Caption: Drug release mechanisms for cleavable and non-cleavable linkers.
Experimental Workflow: Comparative Characterization
References
- 1. enovatia.com [enovatia.com]
- 2. purepeg.com [purepeg.com]
- 3. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 6. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
Alternatives to Bis-PEG1-C-PEG1-CH2COOH for improving PROTAC solubility
For researchers, scientists, and drug development professionals seeking to overcome the solubility challenges inherent in Proteolysis Targeting Chimeras (PROTACs), this guide offers an objective comparison of alternatives to the commonly used Bis-PEG1-C-PEG1-CH2COOH linker. By exploring different linker strategies and presenting supporting experimental data, this document aims to inform the rational design of next-generation protein degraders with improved physicochemical properties.
The development of effective PROTACs is often hampered by their high molecular weight and lipophilicity, which can lead to poor aqueous solubility and limited cell permeability. While polyethylene (B3416737) glycol (PEG) linkers are a standard approach to mitigate these issues, a growing body of research highlights the advantages of alternative linker architectures. This guide delves into these alternatives, providing a framework for selecting the optimal linker to enhance the solubility and overall performance of PROTACs.
Alternatives to PEG-Based Linkers for Improved Solubility
The linker component of a PROTAC is not merely a spacer but a critical determinant of its physicochemical properties.[1] While flexible PEG chains can improve hydrophilicity, they can also lead to reduced metabolic stability.[2] Recent strategies have focused on incorporating more rigid and polar motifs into the linker to enhance solubility and other drug-like properties.[3]
Key alternative strategies include:
-
Incorporation of Saturated Heterocycles: Introducing motifs such as piperazine (B1678402) and piperidine (B6355638) into the linker has been shown to significantly improve aqueous solubility.[3] These nitrogen-containing rings can be protonated at physiological pH, increasing the polarity of the PROTAC.[4] A notable example is ARD-69, a potent androgen receptor degrader, which features a dipiperidine linker and exhibits enhanced solubility.[5]
-
Rigid Polar Linkers: The use of rigid linkers containing polar functional groups can pre-organize the PROTAC into a bioactive conformation, which can be beneficial for ternary complex formation, while also improving solubility.[6] Linkers containing amides, ethers, and triazoles are examples of this approach.[7]
-
Ionizable Groups: The introduction of ionizable functionalities, such as carboxylic acids or basic amines, is a classic medicinal chemistry strategy to boost solubility.[3] For PROTACs, this can be achieved by incorporating moieties like pyridine (B92270) into the linker.
Performance Comparison of Solubility-Enhancing Linkers
While direct head-to-head comparisons of various linkers on the same PROTAC scaffold are not always available in the literature, the following table summarizes the performance of different linker types based on available data. The data illustrates a significant solubility improvement with the incorporation of a bis-basic piperazine moiety.
| Linker Type | PROTAC Example | Modification | Aqueous Solubility | Fold Increase in Solubility | Reference |
| PEG-based | Precursor to PROTAC 40 | Standard PEG/alkyl linker | Low (exact value not specified) | - | [8] |
| Piperazine-based | PROTAC 40 | Bis-basic piperazine modification | Significantly improved | 170-fold | [8] |
| Piperidine-based | ARD-69 | Pyridine/di-piperidine motif | Qualitatively enhanced | Not specified | [5] |
| Alkyl/Ether | CCT367766 (initial) | Ether linker | Poor (kinetic solubility ~5 µM) | - | [1] |
| Piperazine/Pyrimidine (B1678525) | Optimized Degrader | Methylene piperazine and pyrimidine moieties | 346 µM | >69-fold (compared to initial ether-linked PROTAC) | [1] |
Experimental Protocols
Accurate assessment of PROTAC solubility is critical for successful drug development. The following are detailed protocols for commonly used solubility assays.
Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer.
Materials:
-
Test PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well in a new 96-well plate containing a larger volume of PBS (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Quantification:
-
Nephelometry: Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the compound's λmax.
-
-
Data Analysis: The highest concentration at which no significant precipitation is observed is determined as the kinetic solubility.
Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound and is often used in later stages of drug development.
Materials:
-
Solid (crystalline) test PROTAC
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector
Procedure:
-
Sample Preparation: Add an excess amount of the solid PROTAC to a vial containing a known volume of the aqueous buffer.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent if necessary.
-
Quantification: Analyze the concentration of the dissolved PROTAC in the supernatant by HPLC-UV. A standard curve of the PROTAC should be prepared to accurately quantify the concentration.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the PROTAC in the tested buffer.
Visualizing PROTAC Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Caption: Decision pathway for selecting a solubility-enhancing linker.
Caption: A streamlined workflow for evaluating the solubility of new PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. mdpi.com [mdpi.com]
- 8. chemrxiv.org [chemrxiv.org]
A Comparative Guide to Target Degradation Validation Using Bis-PEG1-C-PEG1-CH2COOH-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bis-PEG1-C-PEG1-CH2COOH-based Proteolysis Targeting Chimeras (PROTACs) with alternative linker technologies for targeted protein degradation. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of critical pathways and workflows to facilitate informed decisions in drug discovery and development.
Introduction to PROTAC Technology and the Role of Linkers
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby forming a ternary complex that triggers the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]
The linker connecting the target-binding ligand and the E3 ligase ligand is a critical component of a PROTAC molecule. Its composition, length, and flexibility significantly influence the stability and geometry of the ternary complex, ultimately impacting the efficiency and selectivity of target protein degradation.[3][4] Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5] The this compound linker is a specific type of PEG-based linker used in the synthesis of PROTACs.[6][7]
Comparison of PROTAC Linker Technologies
The choice of linker can dramatically affect a PROTAC's performance. Below is a comparison of common linker types, including the class to which this compound belongs.
| Linker Type | Description | Advantages | Disadvantages |
| PEG-Based Linkers (e.g., this compound) | Composed of repeating ethylene (B1197577) glycol units. The this compound linker features two PEG1 units separated by a carbon spacer, with a terminal carboxylic acid for conjugation.[6][7] | - Increased water solubility and cell permeability.[5]- Biocompatible and synthetically versatile.[3]- Tunable length to optimize ternary complex formation.[3][8] | - Can be metabolically unstable.- Excessive length may lead to reduced potency.[2] |
| Alkyl Linkers | Consist of simple hydrocarbon chains. | - Synthetically straightforward.- High degree of conformational flexibility. | - Generally hydrophobic, which can negatively impact solubility.- Flexibility can sometimes be detrimental to ternary complex stability. |
| Rigid Linkers | Incorporate cyclic structures (e.g., piperazine, aromatic rings) to reduce flexibility. | - Can pre-organize the PROTAC into a bioactive conformation.- May enhance the stability of the ternary complex.[4] | - Less conformational flexibility can hinder the formation of a productive ternary complex if the geometry is not optimal.- Can be more synthetically challenging. |
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides illustrative data on how linker composition and length can influence these parameters.
Note: The following data is a representative example for illustrative purposes and not a direct experimental comparison of this compound-based PROTACs due to the lack of publicly available head-to-head studies.
| Target Protein | PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | 4-PEG units | < 0.5 µM | > 90% | [2] |
| BRD4 | 1-2 PEG units | > 5 µM | < 50% | [2] |
| BTK | 6-PEG units | 2.2 nM | 97% | [9] |
| PI3K | C8 alkyl linker | 42.23–227.4 nM | > 80% | [10] |
| mTOR | C8 alkyl linker | 45.4 nM | > 80% | [10] |
Signaling Pathways and Experimental Workflows
To understand and validate the function of a this compound-based PROTAC, it is essential to visualize the underlying biological processes and the experimental steps involved.
Caption: PROTAC-mediated degradation pathway.
Caption: Workflow for PROTAC validation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of the target protein following treatment with a this compound-based PROTAC.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the extent of target protein degradation relative to the loading control and vehicle-treated samples.
Protocol 2: DC50 and Dmax Determination
This protocol describes the quantitative analysis of PROTAC potency and efficacy.
Procedure:
-
Perform a Western blot as described in Protocol 1 with a range of PROTAC concentrations.
-
Quantify the band intensities for the target protein at each concentration, normalized to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line expressing the target protein
-
This compound-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody against the target protein or ubiquitin for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a specified time.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein or ubiquitinated proteins using the appropriate antibody and protein A/G beads.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against ubiquitin or the target protein, respectively. An increase in the ubiquitinated form of the target protein in the presence of the PROTAC and proteasome inhibitor confirms the mechanism of action.
Protocol 4: Quantitative Proteomics for Off-Target Analysis
This protocol provides an unbiased approach to identify unintended protein degradation caused by the PROTAC.
Materials:
-
Cell line of interest
-
This compound-based PROTAC
-
Lysis buffer and reagents for protein digestion (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract proteins.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides. For quantitative analysis, label the peptides from different treatment groups with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples by LC-MS/MS to identify and quantify proteins.
-
Data Analysis: Process the raw data to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. Down-regulated proteins are potential off-targets.
-
Validation: Validate potential off-targets using orthogonal methods such as Western blotting.
Conclusion
The validation of target degradation is a critical step in the development of PROTAC-based therapeutics. The this compound linker represents a valuable tool in the design of effective degraders, offering favorable physicochemical properties. However, as this guide illustrates, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to validation, employing a combination of cell-based assays, biochemical analysis, and global proteomics, is essential to fully characterize the potency, efficacy, and selectivity of any new PROTAC molecule. The protocols and comparative data presented here provide a framework for researchers to effectively evaluate and optimize their PROTAC candidates.
References
- 1. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Drug Discovery Professionals
A deep dive into how linker characteristics influence PROTAC efficacy, stability, and pharmacokinetic properties, supported by experimental data and detailed protocols.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of flexible and rigid PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.
The Dichotomy of Linker Design: Flexibility vs. Rigidity
PROTAC linkers can be broadly categorized into two main types: flexible and rigid. Each class presents a unique set of advantages and disadvantages that must be carefully considered in the context of the specific target protein and E3 ligase pair.
Flexible Linkers , predominantly composed of alkyl chains and polyethylene (B3416737) glycol (PEG) units, offer a high degree of conformational freedom. This plasticity can be advantageous in the initial stages of PROTAC design, as it allows the molecule to more readily adopt a conformation conducive to the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2] However, this same flexibility can come at a cost. High conformational freedom can lead to an entropic penalty upon binding, potentially reducing the stability of the ternary complex.[1][2] Furthermore, flexible linkers, particularly long alkyl chains, can contribute to poor physicochemical properties such as high lipophilicity, which may negatively impact cell permeability and oral bioavailability.[1][2]
Rigid Linkers , on the other hand, incorporate cyclic structures (e.g., piperazine, piperidine), aromatic rings, or alkynes to constrain the linker's conformation.[1][2][3] This pre-organization can reduce the entropic penalty of binding and lead to more stable ternary complexes.[1][2] Rigid linkers can also improve a PROTAC's pharmacokinetic profile by enhancing metabolic stability and aqueous solubility.[4][] However, the lack of flexibility can also be a hindrance. If the rigid linker's geometry is not optimal, it can prevent the formation of a productive ternary complex.[1][2]
Quantitative Comparison of Flexible vs. Rigid Linkers
The choice between a flexible and a rigid linker is highly dependent on the specific biological system. The following tables summarize experimental data from various studies, providing a quantitative comparison of the performance of PROTACs with different linker types.
Table 1: Impact of Linker Flexibility on BRD4 Degradation
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Flexible | Alkyl Chain | >5000 | <20 | H661 |
| PROTAC B | Flexible | 2 PEG units | >5000 | <20 | H661 |
| PROTAC C | Rigid | Alkyne | <500 | >80 | H661 |
| PROTAC D | Rigid | Piperazine | 60 | >90 | MDA-MB-231 |
Data synthesized from published literature.[3][6]
Table 2: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| PROTAC | Linker Type | Linker Composition | Degradation of AR in 22Rv1 cells (at 3 µM) | DC50 (nM) |
| Parent PROTAC 54 | Flexible | PEG | Exhibited degradation | - |
| PROTACs 55-57 | Rigid | Disubstituted phenyl | No activity | - |
| ARD-69 | Rigid | Pyridine/di-piperidine | Potent AR depletion | < 1 |
Data synthesized from published literature.[3][7]
Table 3: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Data synthesized from published literature.[3][7]
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
Western Blotting for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET Assay for Ternary Complex Formation
This assay quantifies the formation of the ternary complex in live cells.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc luciferase (donor) and the E3 ligase fused to HaloTag (acceptor).
2. Cell Plating and Ligand Labeling:
-
Plate the transfected cells in a white, 96-well plate.
-
Add the HaloTag NanoBRET 618 Ligand to the cells and incubate to allow for labeling of the HaloTag-fusion protein.
3. PROTAC Treatment:
-
Add a dilution series of the PROTAC to the cells.
4. Substrate Addition and Signal Detection:
-
Add the NanoBRET Nano-Glo Substrate.
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
5. Data Analysis:
-
Calculate the NanoBRET ratio (acceptor signal / donor signal).
-
An increase in the NanoBRET ratio indicates ternary complex formation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification
This protocol confirms the interaction between the target protein and the E3 ligase in the presence of a PROTAC.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control. To observe the complex, it's often necessary to pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Lyse the cells in a non-denaturing lysis buffer.
2. Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the E3 ligase (or target protein).
-
Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
3. Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.
Visualizing Key Concepts
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Caption: The PROTAC mechanism of action, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.
Caption: A streamlined workflow for assessing PROTAC-induced protein degradation via Western blotting.
Caption: A logical diagram summarizing the key advantages and disadvantages of flexible versus rigid PROTAC linkers.
Conclusion: A Balancing Act in PROTAC Design
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains offer synthetic ease and have been widely used, there is a growing interest in rigid linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Performance of Bis-PEG1-C-PEG1-CH2COOH in Diverse E3 Ligase Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The linker's composition and length are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides a comparative analysis of the expected performance of the short-chain polyethylene (B3416737) glycol (PEG) linker, Bis-PEG1-C-PEG1-CH2COOH , in different E3 ligase systems, supported by experimental data from studies on structurally similar linkers.
The Role of the Linker in PROTAC Efficacy
The linker is not a passive spacer but an active contributor to the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimally designed linker facilitates the correct proximity and orientation for efficient ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, while an excessively long one may result in a flexible and unstable ternary complex, both of which can diminish degradation efficiency.
This compound: A Short-Chain PEG Linker
This compound is a bifunctional linker featuring two PEG1 units connected by a carbon atom, with a terminal carboxylic acid for conjugation. Its short and hydrophilic nature is expected to influence the physicochemical properties and biological activity of the resulting PROTAC. While direct comparative studies on this specific linker across various E3 ligase systems are not extensively available in the public domain, we can infer its likely performance based on the wealth of data on similar short-chain PEG linkers in the context of the two most commonly utilized E3 ligases: Cereblon (CRBN) and von Hippel-Lindau (VHL).
Comparative Performance in CRBN and VHL E3 Ligase Systems
The choice of E3 ligase is a crucial factor in PROTAC design, as different ligases can exhibit distinct degradation profiles for the same target protein. The optimal linker length and composition often vary between E3 ligase systems.
Data Presentation: Performance of PROTACs with Short PEG Linkers
The following tables summarize experimental data from various studies on PROTACs employing short PEG linkers to recruit either CRBN or VHL E3 ligases. This data provides a valuable reference for predicting the performance of PROTACs synthesized with this compound.
Table 1: Performance of CRBN-Recruiting PROTACs with Short PEG Linkers
| Target Protein | PROTAC | Linker Composition (Similar to this compound) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | PROTAC A | 2-PEG unit linker | < 0.5 µM | > 90 | H661 |
| BTK | PROTAC B | 3-PEG unit linker | 1-40 | > 90 | Ramos |
| PARP1 | PROTAC C | 2-PEG unit linker | Sub-micromolar | Significant | - |
Table 2: Performance of VHL-Recruiting PROTACs with Short PEG Linkers
| Target Protein | PROTAC | Linker Composition (Similar to this compound) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | MZ1 | 3-PEG unit linker | ~25 | > 90 | HeLa |
| TBK1 | PROTAC D | 3-PEG unit linker (12 atoms) | Sub-micromolar | > 90 | - |
| ERα | PROTAC E | 4-atom chain linker | Potent | Significant | - |
Note: The data presented is a compilation from multiple sources and serves as a representative illustration. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
Synthesis of PROTACs with this compound
A common synthetic route involves the amide coupling of the carboxylic acid group of this compound with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) for CRBN or a VHL ligand derivative). The other end of the linker is then conjugated to the target protein-binding ligand.
DOT Script for PROTAC Synthesis Workflow:
Caption: General workflow for the synthesis of a PROTAC molecule.
Western Blotting for Protein Degradation Assessment
This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
DOT Script for Western Blot Workflow:
Caption: Experimental workflow for Western Blot analysis.
Signaling Pathways and Logical Relationships
The efficacy of a PROTAC is dependent on the successful formation of a ternary complex and the subsequent ubiquitination and degradation of the target protein.
DOT Script for PROTAC Mechanism of Action:
A Comparative Review of Successful PROTACs Employing PEG-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting anchor. Among the various linker types, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a popular choice due to their ability to improve solubility, modulate cell permeability, and provide the necessary flexibility for efficient ternary complex formation. This guide provides a comparative analysis of successful PROTACs that utilize PEG-based linkers, with a focus on their performance against key therapeutic targets, supported by experimental data.
The Pivotal Role of PEG Linkers in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but plays a crucial role in its biological activity. The length, composition, and attachment points of the linker significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation. PEG linkers offer several advantages in this context:
-
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats can significantly improve the aqueous solubility of often-hydrophobic PROTAC molecules, which is crucial for their handling, formulation, and bioavailability.
-
Improved Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating passage across the cell membrane.
-
Optimal Ternary Complex Geometry: The tunable length of PEG linkers allows for precise control over the distance and orientation between the target protein and the E3 ligase, which is critical for productive ubiquitination.
Comparative Analysis of PEG-Based PROTACs
This section details successful PROTACs that have effectively utilized PEG-based linkers to achieve potent degradation of their respective targets: Estrogen Receptor Alpha (ERα), Androgen Receptor (AR), and Bromodomain-containing protein 4 (BRD4).
Estrogen Receptor Alpha (ERα) Degraders
ERα is a key driver in the majority of breast cancers. The development of ERα-targeting PROTACs offers a promising therapeutic strategy.
| PROTAC | Target Ligand | E3 Ligase Ligand | PEG Linker Length | DC50 | Dmax | Cell Line |
| ERα PROTAC 1 | Estradiol derivative | VHL ligand | 12 atoms | - | Effective Degradation | MCF-7 |
| ERα PROTAC 2 | Estradiol derivative | VHL ligand | 16 atoms | - | More Potent Degradation | MCF-7 |
| ERD-308 | ER Antagonist | VHL-1 | Contains a PEG unit | 0.17 nM | >95% | MCF-7 |
| 0.43 nM | >95% | T47D |
A study by Cyrus et al. demonstrated the critical impact of PEG linker length on ERα degradation. A PROTAC with a 16-atom linker showed more potent degradation of ERα in MCF-7 cells compared to one with a 12-atom linker[1][2]. ERD-308, which incorporates a PEG unit in its linker, has shown remarkable potency with DC50 values in the sub-nanomolar range and achieved over 95% degradation of ERα[3].
Androgen Receptor (AR) Degraders
The androgen receptor is a primary target in the treatment of prostate cancer. Early PROTAC development efforts utilized PEG linkers to achieve AR degradation.
| PROTAC | Target Ligand | E3 Ligase Ligand | PEG Linker Details | DC50 | Dmax | Cell Line |
| Early AR PROTAC | Non-steroidal AR ligand (SARM) | MDM2 inhibitor (Nutlin) | PEG-based linker fragment | ~10 µM | Significant Degradation | HeLa |
In 2008, the Crews team developed a cell-permeable AR-targeting PROTAC that utilized a PEG-based linker to connect a non-steroidal AR ligand and a Nutlin-based MDM2 E3 ligase ligand. This molecule achieved significant AR degradation at micromolar concentrations[4]. While more recent clinical candidates like ARV-110 have opted for rigid linkers, these early examples established the feasibility of using flexible PEG linkers for AR degradation.
BRD4 Degraders
BRD4, a member of the Bromodomain and Extra-Terminal (BET) family of proteins, is a key regulator of oncogene expression and a prime target in various cancers. Several successful BRD4-targeting PROTACs have employed PEG linkers.
| PROTAC | Target Ligand | E3 Ligase Ligand | PEG Linker Length | DC50 | Dmax | Cell Line |
| MZ1 | (+)-JQ1 | VHL ligand (VH032) | 3-unit PEG | 8 nM | >90% | H661 |
| 23 nM | >90% | H838 | ||||
| < 100 nM | >90% | HeLa | ||||
| dBET1 | (+)-JQ1 | CRBN ligand | PEG-based | EC50: 430 nM | - | - |
| ARV-825 | BET inhibitor | CRBN ligand | PEG linker | - | - | - |
MZ1 is a well-characterized BRD4 degrader that utilizes a 3-unit PEG linker to connect the BET inhibitor JQ1 to a VHL ligand. It demonstrates potent and preferential degradation of BRD4 with DC50 values in the low nanomolar range[2][][6]. dBET1, another potent BRD4 degrader, also incorporates a PEG-based linker and shows an EC50 of 430 nM[7][8][9]. ARV-825 is another example of a successful BRD4-degrading PROTAC that employs a PEG linker[10].
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of the PROTACs discussed.
Western Blotting for Protein Degradation
This is the most common method to quantify the extent of target protein degradation induced by a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MCF-7 for ERα, LNCaP for AR, or HeLa for BRD4) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
5. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-ERα, anti-AR, or anti-BRD4) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
6. Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.
1. Cell Line Engineering:
-
Create a stable cell line expressing the target protein fused to NanoLuc® luciferase (e.g., BRD4-NanoLuc®) and the E3 ligase fused to HaloTag® (e.g., HaloTag®-VHL or HaloTag®-CRBN).
2. Assay Setup:
-
Seed the engineered cells into a 96-well or 384-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to label the E3 ligase.
-
Add the PROTAC at various concentrations.
-
Add the NanoBRET™ Nano-Glo® Substrate.
3. Signal Measurement:
-
Measure the donor emission (NanoLuc®) and acceptor emission (NanoBRET™ 618) using a plate reader equipped for BRET measurements.
4. Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background and dividing the acceptor signal by the donor signal.
-
A dose-dependent increase in the BRET signal indicates the formation of the ternary complex.
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are used to determine the binding affinity of the PROTAC to its target protein and the E3 ligase.
1. Reagents and Setup:
-
Purified target protein (e.g., BRD4) and E3 ligase complex (e.g., VCB - VHL-ElonginC-ElonginB).
-
A fluorescently labeled tracer that binds to the protein of interest.
-
A multi-well plate suitable for fluorescence polarization measurements.
2. Binding Assay:
-
In each well, add a fixed concentration of the target protein and the fluorescent tracer.
-
Add increasing concentrations of the unlabeled PROTAC.
-
Incubate the plate to allow the binding to reach equilibrium.
3. Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
4. Data Analysis:
-
The binding of the unlabeled PROTAC will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
Plot the change in polarization against the PROTAC concentration and fit the data to a suitable binding model to determine the binding affinity (Kd or IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action of PROTACs.
PROTAC Mechanism of Action
Western Blot Workflow for PROTAC Analysis
Simplified BRD4 Signaling and PROTAC Intervention
Conclusion
The successful development of PROTACs with PEG-based linkers for diverse and challenging targets like ERα, AR, and BRD4 underscores the versatility and importance of linker design in targeted protein degradation. The data clearly indicates that linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation potency. While the trend towards more rigid linkers for certain targets is noted, the inherent advantages of PEG linkers in improving physicochemical properties and providing conformational flexibility ensure their continued and significant role in the design of future protein degraders. This guide provides a valuable resource for researchers in the rational design and evaluation of novel PROTACs, facilitating the advancement of this transformative therapeutic modality.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC | DC Chemicals [dcchemicals.com]
- 8. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis-PEG1-C-PEG1-CH2COOH: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. Bis-PEG1-C-PEG1-CH2COOH is a bifunctional crosslinker containing polyethylene (B3416737) glycol (PEG) and a carboxylic acid functional group. Due to the absence of a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound, a conservative approach, treating it as potentially hazardous chemical waste, is required. This guide provides a step-by-step procedure for its safe handling and disposal.
Hazard Assessment and Personal Protective Equipment (PPE)
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Primary Disposal Pathway: Hazardous Waste Collection
The most prudent and compliant method for disposing of this compound and materials contaminated with it is through your institution's hazardous waste management program.
Step-by-Step Hazardous Waste Disposal Protocol:
-
Containerization:
-
Collect all waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent paper), in a dedicated, leak-proof, and chemically compatible container.
-
Plastic containers are generally preferred for acidic waste streams.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately upon starting waste accumulation.
-
The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
An accurate description of the contents and their approximate concentrations.
-
The date when waste was first added to the container.
-
Associated hazards (e.g., "Corrosive - Acid," "Irritant").
-
-
-
Segregation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) or your laboratory's designated hazardous waste storage area.
-
Segregate the waste container from incompatible materials, particularly bases and strong oxidizing agents, to prevent violent chemical reactions.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Experimental Protocols: In-Lab Treatment (Not Recommended)
In-laboratory treatment of chemical waste, such as neutralization of acids, should only be performed by trained personnel with the explicit approval of your institution's EHS department. For a compound with limited safety data like this compound, in-lab treatment is not recommended . The primary disposal pathway through hazardous waste collection should be followed.
Logical Workflow for Disposal Decisions
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is based on general principles for the disposal of laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area. By adhering to these procedures, you contribute to a safer laboratory environment and ensure responsible chemical waste management.
Safeguarding Your Research: Essential Safety and Handling Protocols for Bis-PEG1-C-PEG1-CH2COOH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Bis-PEG1-C-PEG1-CH2COOH, a bifunctional PEG linker commonly used in bioconjugation and drug delivery research. Following these procedural steps will help mitigate risks and ensure proper disposal, fostering a secure and efficient workflow.
Personal Protective Equipment (PPE)
When handling this compound, a risk assessment should be conducted to determine the appropriate level of personal protective equipment. Based on the nature of PEGylated compounds, which are generally of low volatility and toxicity, a standard laboratory level of protection is typically sufficient. However, it is crucial to always consult the specific Safety Data Sheet (SDS) if available and your institution's safety guidelines.
Recommended PPE includes:
-
Eye and Face Protection: Safety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes.[1][2][3] A face shield may be necessary when handling larger quantities or if there is a significant splash risk.[1][2]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[3][4] Always inspect gloves for tears or holes before use and change them frequently.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting.[4]
-
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is generally not required. If the material is handled in a way that generates dust or aerosols, or if working in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[4][5]
Operational Plan: Step-by-Step Handling Procedure
This compound is often a low-melting solid that can be difficult to weigh and handle at room temperature.[6][7] The following procedure outlines the recommended steps for safe handling:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment and reagents, including your PPE, readily available.
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening. This prevents moisture condensation, which can affect the compound's integrity.[6][7]
-
Weighing and Dispensing:
-
Reaction Setup: When setting up reactions, especially those involving dry conditions, use flame-dried glassware and anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Storage: Upon receipt, store this compound desiccated at -20°C.[6][7][9] Unused stock solutions should also be stored at -20°C under an inert gas.[6][7]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
Waste Collection: Collect all waste in a designated, properly labeled, and sealed container for chemical waste.
-
Solvent Waste: Unused stock solutions and reaction mixtures containing the compound should be disposed of in a designated solvent waste container. Do not pour chemical waste down the drain.
-
Institutional Guidelines: Follow all local, state, and federal regulations, as well as your institution's specific guidelines for hazardous waste disposal.
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 2358775-67-2 | [10][11] |
| Molecular Weight | 350.4 g/mol | [10] |
| Storage Temperature | -20°C | [6][7][9] |
| Recommended Solvents | Dimethylsulfoxide (DMSO), Dimethylformamide (DMF) | [6][7] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. hsa.ie [hsa.ie]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. researchgate.net [researchgate.net]
- 9. Bis-PEG1-NHS ester, 65869-64-9 | BroadPharm [broadpharm.com]
- 10. This compound | CAS:2358775-67-2 | Biopharma PEG [biochempeg.com]
- 11. This compound | 2358775-67-2 - 乐研试剂 [leyan.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
